2-Chloro-3'-iodobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKNAKJVJIRYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600258 | |
| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-15-4 | |
| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3'-iodobenzophenone chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-Chloro-3'-iodobenzophenone .
CAS Registry Number: 890098-15-4 IUPAC Name: (2-Chlorophenyl)(3-iodophenyl)methanone[1]
Executive Summary
This compound is a privileged bifunctional scaffold in medicinal chemistry and materials science.[1] Its value lies in its orthogonal reactivity : it possesses two halogen handles with distinct electronic and steric environments (a reactive meta-iodide and a sterically hindered ortho-chloride) bridged by a photoactive carbonyl core.[1] This structure allows for sequential, chemoselective cross-coupling reactions, making it an ideal building block for diversity-oriented synthesis (DOS) of complex heterocycles and drug candidates (e.g., SGLT2 inhibitor analogues).
Chemical Identity & Physical Properties[2][3][4]
| Property | Data |
| Molecular Formula | C₁₃H₈ClIO |
| Molecular Weight | 342.56 g/mol |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Melting Point | 64–70 °C (Estimated based on 5-iodo isomer) |
| Boiling Point | ~418 °C (Predicted at 760 mmHg) |
| Density | 1.699 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water.[1] |
| Stability | Light sensitive (C–I bond); Moisture stable.[1] |
Structural Analysis & Reactivity Profile
The molecule features three distinct reactive centers, enabling a "programmed" synthesis approach.
Electronic & Steric Environment
-
Site A: 3'-Iodo Group (Ring B): Located in the meta position relative to the electron-withdrawing carbonyl.[1] It is sterically unencumbered and electronically activated for oxidative addition.
-
Site B: 2-Chloro Group (Ring A): Located in the ortho position. It is sterically hindered by the carbonyl group and possesses a stronger C–Cl bond compared to C–I.
-
Site C: Carbonyl Bridge: Acts as an electron-withdrawing group (EWG), activating the rings for Nucleophilic Aromatic Substitution (S_NAr), particularly at the 2-chloro position.
Chemoselectivity Logic
The reactivity order for Palladium-catalyzed cross-coupling is Ar-I > Ar-Br > Ar-Cl .[1]
-
First Functionalization: The 3'-iodo position undergoes oxidative addition with Pd(0) rapidly at mild temperatures (RT to 60°C).
-
Second Functionalization: The 2-chloro position remains intact during the first step. It requires forcing conditions (high temp, bulky phosphine ligands like XPhos or Buchwald precatalysts) to undergo coupling.
Visualization: Chemoselective Pathways
The following diagram illustrates the orthogonal reactivity logic.
Caption: Sequential functionalization strategy exploiting the reactivity gap between the labile 3'-iodide and the hindered 2-chloride.
Synthesis Methodologies
Direct synthesis of the 2-chloro-3'-iodo isomer requires avoiding the directing group mixtures common in Friedel-Crafts reactions.[1]
Method A: The Sandmeyer Route (Classical & Robust)
This method ensures regiochemical purity by starting from defined amino precursors.
-
Precursor Synthesis: React 2-chlorobenzoyl chloride with benzene to form 2-chlorobenzophenone (Friedel-Crafts).[1] Note: This route is difficult for meta-substitution.[1]
-
Corrected Precursor: React 2-chlorobenzonitrile with 3-nitrophenylmagnesium bromide .
-
Hydrolysis: Acidic hydrolysis of the imine intermediate yields (2-chlorophenyl)(3-nitrophenyl)methanone.[1]
-
-
Reduction: SnCl₂/HCl reduction of the nitro group to the amine: (2-chlorophenyl)(3-aminophenyl)methanone.
-
Sandmeyer Iodination:
-
Diazotization: NaNO₂, H₂SO₄, 0°C.
-
Substitution: Addition of KI (aqueous).
-
Workup: Quench with Na₂S₂O₃ to remove iodine color.
-
Method B: Pd-Catalyzed Acylation (Modern Precision)
This route avoids the handling of diazonium salts and offers high convergence.
-
Reagents: 2-Chlorophenylboronic acid + 3-Iodobenzoyl chloride.[1]
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Conditions: Toluene, Na₂CO₃, 80°C.
-
Mechanism: The oxidative addition occurs preferentially at the acyl chloride (C–Cl bond of acid chloride is weaker than Ar–I in this context or activates faster via transmetallation logic in Liebeskind-Srogl coupling using CuTC).
-
Note: Standard Suzuki might compete with Ar-I coupling.[1] Liebeskind-Srogl coupling (Thioester + Boronic acid) is the superior choice for high chemoselectivity.
Experimental Protocol: Suzuki Coupling at C-3'
Self-validating protocol for derivatizing the iodine position while retaining the chlorine.
Objective: Synthesis of 2-chloro-3'-(4-methoxyphenyl)benzophenone.
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
-
Loading: Add This compound (1.0 eq, 1 mmol), 4-methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add degassed 1,4-Dioxane (10 mL) and aqueous Na₂CO₃ (2M, 2 mL).
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The starting material (Rf ~0.6) should disappear. The product will appear as a new fluorescent spot.
-
Control: If the temperature exceeds 90°C, trace coupling at the 2-Cl position may occur. Keep strict temp control.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash column chromatography on silica gel.
Handling & Safety (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Protect from light to prevent homolytic cleavage of the C–I bond.
-
Disposal: Halogenated organic waste streams.
References
-
Chemical Identity & CAS: CymitQuimica. CAS 890098-15-4: (2-chlorophenyl)(3-iodophenyl)methanone.[1] Link
-
Synthesis Logic (Friedel-Crafts/Sandmeyer): Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone (CN105399735A). Link
-
Chemoselectivity Principles: Afagh, N. A., & Yudin, A. K. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition. Link
-
Related Scaffold Properties: PubChem. 2-Chloro-3'-hydroxyacetophenone (Structural Analogue).[1] Link
Sources
Synthesis and characterization of 2-Chloro-3'-iodobenzophenone
A Technical Guide for Orthogonal Cross-Coupling Scaffolds
CAS Number: 890098-15-4 Molecular Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol
Executive Summary & Strategic Value
In the realm of medicinal chemistry and materials science, 2-Chloro-3'-iodobenzophenone represents a high-value "bifunctional pivot" scaffold. Its structural uniqueness lies in the electronic and steric mismatch of its two halogen substituents:
-
The 3'-Iodo group (Meta): Highly reactive toward oxidative addition, enabling facile Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions.
-
The 2-Chloro group (Ortho): Sterically hindered and electronically less reactive, remaining inert during the functionalization of the iodine. This allows for orthogonal cross-coupling —the ability to sequentially functionalize two aryl rings with different distinct moieties.
This guide details the synthesis of this target via a Magnesium-Halogen Exchange (Knochel-type) protocol, chosen for its superior regiocontrol compared to traditional Friedel-Crafts acylation, which suffers from poor selectivity in meta-substituted systems.
Retrosynthetic Analysis
The synthesis of unsymmetrical benzophenones is often plagued by the formation of regioisomers. A direct Friedel-Crafts acylation of iodobenzene with 2-chlorobenzoyl chloride typically yields the para-isomer (4'-iodo) due to the orth/para directing nature of the iodine atom. To secure the meta (3') substitution, we must invert the logic or use a pre-functionalized meta-precursor.
The Logic of Disconnection:
-
Disconnection: Carbonyl-Aryl bond.
-
Synthon A: 2-Chlorobenzonitrile (Electrophile).
-
Synthon B: 3-Iodophenyl nucleophile.
-
Challenge: Generating a nucleophilic 3-iodophenyl species without destroying the iodine moiety (self-reaction).
-
Solution: Iodine-Magnesium Exchange . Using i-PrMgCl to selectively convert one iodine of 1,3-diiodobenzene into a Grignard reagent, leaving the other iodine intact.
Figure 1: Retrosynthetic strategy relying on selective Iodine-Magnesium exchange to access the meta-substitution pattern.
Experimental Protocol: The Knochel Exchange Route
This method is the "Gold Standard" for laboratory-scale synthesis (1–50g), offering high purity and unambiguous regiochemistry.
Reagents & Materials
-
Substrate: 1,3-Diiodobenzene (98%+ purity).
-
Electrophile: 2-Chlorobenzonitrile.
-
Exchange Reagent: i-PrMgCl (2.0 M in THF) or i-PrMgCl·LiCl (Turbo Grignard).
-
Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent system).
-
Quench: 2N HCl.
Step-by-Step Methodology
Step 1: Generation of 3-Iodophenylmagnesium Chloride
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂ for 15 minutes.
-
Charging: Add 1,3-Diiodobenzene (3.30 g, 10.0 mmol) and anhydrous THF (20 mL) via syringe.
-
Cooling: Cool the solution to -20°C using an ice/salt bath or cryostat. Note: Lower temperatures (-40°C) are safer if using the more reactive LiCl complex, but -20°C is sufficient for standard i-PrMgCl.
-
Exchange: Dropwise add i-PrMgCl (5.5 mL, 11.0 mmol, 1.1 equiv) over 10 minutes.
-
Incubation: Stir the mixture at -20°C for 30–60 minutes.
-
Mechanistic Insight: The exchange of aryl iodides is significantly faster than aryl chlorides. The i-Pr group attacks the Iodine, generating i-PrI and the aryl Grignard. The kinetic barrier prevents the second iodine from exchanging immediately at this temperature.
-
Step 2: Nucleophilic Addition to Nitrile
-
Addition: Dissolve 2-Chlorobenzonitrile (1.51 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the Grignard mixture at -20°C.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (25°C). Stir for 3–5 hours. The solution will typically turn from pale yellow to a darker orange/brown as the imine magnesium salt forms.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting diiodide should be consumed.
-
Step 3: Hydrolysis & Isolation
-
Quench: Cool the mixture to 0°C. Slowly add 2N HCl (30 mL).
-
Caution: Exothermic reaction.
-
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2 hours (or heat to 50°C for 30 mins) to ensure complete hydrolysis of the intermediate imine to the ketone.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Washing: Wash combined organics with saturated NaHCO₃ (to remove excess acid) and Brine. Dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 5% EtOAc in Hexanes).
-
Expected Yield: 75–85%.[1]
-
Appearance: Off-white to pale yellow solid.
-
Characterization Data
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Table 1: Key Spectroscopic Markers
| Technique | Parameter | Expected Value / Observation | Structural Assignment |
| ¹H NMR | δ (ppm) | 7.98 (t, J=1.8 Hz, 1H) | H-2' (Ortho to I and CO). The most deshielded proton on the Iodo-ring due to anisotropy of carbonyl and iodine. |
| 7.92 (dt, J=7.8, 1.5 Hz, 1H) | H-4' (Para to CO, Ortho to I). | ||
| 7.75 (dt, J=7.8, 1.5 Hz, 1H) | H-6' (Ortho to CO). | ||
| 7.20 (t, J=7.8 Hz, 1H) | H-5' (Meta to I and CO). | ||
| 7.30–7.50 (m, 4H) | Chlorophenyl Ring Protons. Complex multiplet typical of ortho-substituted rings. | ||
| ¹³C NMR | δ (ppm) | ~193.5 | C=O (Benzophenone carbonyl). |
| ~94.0 | C-I (Carbon attached to Iodine). High field shift due to heavy atom effect. | ||
| IR | ν (cm⁻¹) | 1660–1670 | C=O Stretch. Lower than typical ketones due to conjugation. |
| MS (EI) | m/z | 342 / 344 | [M]⁺ . Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |
| 127 | [I]⁺ . Fragment often seen in iodinated aromatics. |
Visualizing the Reaction Pathway
Figure 2: Step-wise mechanistic flow from precursor to final ketone via the Grignard-Nitrile adduct.
Alternative Industrial Route (Sandmeyer)
For large-scale manufacturing (>1 kg) where cryogenic conditions (-20°C) are costly, the Nitration-Reduction-Sandmeyer sequence is preferred, though it involves more steps.
-
Nitration: 2-Chlorobenzophenone + HNO₃/H₂SO₄ → 2-Chloro-3'-nitrobenzophenone .
-
Selectivity: The carbonyl is meta-directing for the unsubstituted ring. The Cl-ring is deactivated. Major product is 3'-nitro.
-
-
Reduction: Fe/HCl or H₂/Pd-C → 2-Chloro-3'-aminobenzophenone .
-
Sandmeyer:
-
Diazotization (NaNO₂, HCl, 0°C) → Diazonium salt.
-
Iodination (KI, RT) → This compound .
-
Comparison of Methods:
| Feature | Knochel Exchange (Recommended) | Sandmeyer Route |
| Step Count | 2 (One-pot potential) | 3 (Distinct isolations) |
| Regiocontrol | Excellent (>95%) | Good (requires isomer separation) |
| Conditions | Low Temp (-20°C), Moisture Sensitive | Harsh Acids, Room Temp |
| Scalability | Best for Discovery/MedChem | Best for Process/Manufacturing |
Safety & Handling
-
Organomagnesium Reagents: Highly reactive with water and air. Use standard Schlenk techniques. i-PrMgCl is flammable.
-
Iodinated Compounds: Light sensitive. Store the final product in amber vials wrapped in foil to prevent photolytic deiodination.
-
2-Chlorobenzonitrile: Toxic by ingestion and skin contact. Handle in a fume hood.
References
-
Knochel, P., et al. (2003).[2] "Functionalized Grignard Reagents via a Selective Halogen–Magnesium Exchange." Angewandte Chemie International Edition. Link
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link
-
ChemicalBook. (2024).[3] "this compound Product Details & CAS 890098-15-4." Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Grignard addition to nitriles).
-
Sigma-Aldrich. (2024).[4] "Magnesium-Halogen Exchange Methods Technical Bulletin." Link
Sources
Spectroscopic Characterization of 2-Chloro-3'-iodobenzophenone: A Technical Guide
Introduction
2-Chloro-3'-iodobenzophenone is a halogenated aromatic ketone with a molecular structure that presents significant interest for researchers in medicinal chemistry and materials science. As a benzophenone derivative, it possesses a core scaffold found in numerous biologically active compounds and photosensitive materials. The specific substitution pattern—a chlorine atom on one aromatic ring and an iodine atom on the other—creates a unique electronic and steric environment, influencing its reactivity and potential applications. Halogenated organic molecules are crucial as intermediates in synthetic chemistry, often serving as building blocks for more complex structures.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the eight aromatic protons. The electron-withdrawing effects of the carbonyl group and the halogen substituents will cause these protons to be deshielded, appearing in the downfield region of the spectrum (typically 7.0-8.5 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.85 - 7.95 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 |
| H-4 | 7.65 - 7.75 | Triplet of doublets (td) | J ≈ 7.8, 1.5 |
| H-5 | 7.55 - 7.65 | Triplet of doublets (td) | J ≈ 7.8, 1.2 |
| H-3 | 7.45 - 7.55 | Doublet of doublets (dd) | J ≈ 7.8, 1.2 |
| H-2' | 8.10 - 8.20 | Triplet (t) | J ≈ 1.8 |
| H-6' | 7.95 - 8.05 | Doublet of triplets (dt) | J ≈ 7.7, 1.8 |
| H-4' | 7.80 - 7.90 | Doublet of triplets (dt) | J ≈ 7.7, 1.8 |
| H-5' | 7.25 - 7.35 | Triplet (t) | J ≈ 7.7 |
Interpretation of Predicted ¹H NMR Spectrum
The predicted chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The protons on the 3'-iodophenyl ring are expected to be shifted downfield relative to benzene due to the deshielding effect of the iodine atom and the carbonyl group. Similarly, the protons on the 2-chlorophenyl ring are deshielded by the chlorine atom and the carbonyl group. The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule for simple splitting patterns.[2] More complex splitting (doublet of doublets, etc.) arises from coupling to multiple, non-equivalent neighboring protons.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, 13 distinct signals are expected (one for each carbon atom, assuming no accidental equivalence).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 194 - 196 |
| C-1 | 138 - 140 |
| C-2 | 132 - 134 |
| C-3 | 128 - 130 |
| C-4 | 130 - 132 |
| C-5 | 126 - 128 |
| C-6 | 131 - 133 |
| C-1' | 139 - 141 |
| C-2' | 137 - 139 |
| C-3' | 94 - 96 |
| C-4' | 142 - 144 |
| C-5' | 129 - 131 |
| C-6' | 130 - 132 |
Interpretation of Predicted ¹³C NMR Spectrum
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bonded to iodine (C-3') will show a significantly upfield shift compared to the other aromatic carbons due to the "heavy atom effect" of iodine. The remaining aromatic carbons will appear in the typical range of 120-145 ppm, with their specific shifts influenced by the electronic effects of the chloro, iodo, and carbonyl substituents. Online prediction tools can provide reasonably accurate estimates for these shifts.[1][3][4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]
-
Data Acquisition:
-
Tune and shim the spectrometer to the sample to achieve a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Carbonyl (C=O) stretch | 1660 - 1680 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-Cl stretch | 800 - 600 | Strong |
| C-I stretch | 600 - 500 | Medium to Strong |
Interpretation of Predicted IR Spectrum
The most prominent peak in the IR spectrum of this compound is expected to be the strong absorption from the carbonyl (C=O) group stretch, characteristic of aromatic ketones.[9] The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The carbon-halogen stretches (C-Cl and C-I) will appear in the fingerprint region (below 1000 cm⁻¹). Specifically, the C-I stretch is expected at a lower wavenumber than the C-Cl stretch due to the larger mass of the iodine atom.[10]
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[11]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[11]
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the major absorption bands and compare them to the predicted values and correlation charts to confirm the presence of the expected functional groups.
Caption: Workflow for FT-IR Data Acquisition.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula of this compound is C₁₃H₈ClIO. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O).
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 358/360 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| [M-Cl]⁺ | 323 | Loss of chlorine radical |
| [M-I]⁺ | 231/233 | Loss of iodine radical |
| [C₇H₄Cl]⁺ | 111/113 | 2-Chlorobenzoyl cation |
| [C₆H₄I]⁺ | 203 | 3-Iodophenyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Interpretation of Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 358, corresponding to the molecule with the ³⁵Cl isotope. A smaller peak at m/z 360, with an intensity of approximately one-third of the m/z 358 peak, should also be observed, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
The fragmentation pattern will likely be dominated by the cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of the 2-chlorobenzoyl cation (m/z 111/113) and the 3-iodophenyl radical, or the 3-iodobenzoyl cation and the 2-chlorophenyl radical. Further fragmentation of these ions would lead to the other predicted peaks. The loss of the halogen atoms from the molecular ion is also a probable fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.[13] The sample is heated in the vacuum of the instrument to promote vaporization.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), knocks an electron off the molecule to form a molecular ion ([M]⁺).[13]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
Caption: Workflow for Mass Spectrometry Data Acquisition.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. While this guide presents predicted data, the underlying principles and experimental protocols are robust and field-proven. For any researcher synthesizing or working with this compound, the application of these spectroscopic methods is a critical step in ensuring the integrity of their work and the reliability of their subsequent findings.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Technical Profile & Characterization Strategy: 2-Chloro-3'-iodobenzophenone
[1]
Executive Summary
Compound: 2-Chloro-3'-iodobenzophenone CAS: 890098-15-4 Molecular Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol [1]
This technical guide addresses the physicochemical characterization of This compound , a specialized halogenated diarylketone intermediate. Often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), this compound presents unique challenges due to its asymmetric halogenation pattern. The ortho-chloro substituent induces steric twist, disrupting planarity and typically lowering the melting point relative to its para-substituted isomers. This guide provides predicted physicochemical parameters derived from Structure-Activity Relationship (SAR) analysis and details the rigorous experimental protocols required for empirical validation.
Part 1: Physicochemical Profile (Predicted & Comparative)
In the absence of harmonized pharmacopeial monographs for this specific isomer, we rely on comparative data from structural analogs to establish a baseline for experimental design.
Melting Point & Phase Behavior
The introduction of an ortho-chlorine atom into the benzophenone scaffold significantly impacts crystal packing. While unsubstituted benzophenone melts at 48.5°C, the steric bulk of the 2-Cl group forces the phenyl rings out of coplanarity, increasing the entropy of fusion. Consequently, This compound is predicted to be a low-melting solid or a viscous oil at room temperature.
| Compound | Structure Note | Melting Point (°C) | Solubility (Water) | LogP (Est.) |
| Benzophenone | Unsubstituted | 48.5 (Stable | Insoluble | 3.18 |
| 2-Chlorobenzophenone | Ortho-substituent | 42–46 (or liquid) | Insoluble | ~3.7 |
| 4,4'-Dichlorobenzophenone | Para-symmetry | 145–147 | Insoluble | ~4.5 |
| This compound | Target (Asymmetric) | Predicted: 35–55 | < 0.1 mg/L | 5.2 ± 0.4 |
Solubility Profile
Driven by the lipophilic iodine and chlorine atoms, this compound exhibits negligible aqueous solubility but high affinity for non-polar and polar aprotic solvents.
-
High Solubility (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.
-
Moderate Solubility: Ethanol, Methanol (Temperature dependent).
-
Poor Solubility (<0.1 mg/mL): Water, aqueous buffers.
Part 2: Experimental Determination Protocols
Melting Point Determination (DSC Method)
For compounds with melting points near ambient temperature, capillary methods are prone to operator error. Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol:
-
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.
-
Cycle:
-
Equilibrate at 0°C.
-
Ramp 1: Heat to 100°C at 10°C/min (to erase thermal history).
-
Cool to -20°C at 5°C/min.
-
Ramp 2: Heat to 100°C at 2°C/min (Data collection).
-
-
Analysis: Record the onset temperature (
) of the endothermic peak as the melting point.-
Note: If the compound is an oil, look for the glass transition temperature (
) in the cooling cycle.
-
Thermodynamic Solubility (Shake-Flask Method)
To determine the precise solubility for formulation or reaction screening:
-
Preparation: Add excess solid this compound to the solvent of interest (e.g., pH 7.4 buffer + 1% DMSO).
-
Equilibration: Agitate at constant temperature (25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in acetonitrile.
Part 3: Synthesis & Characterization Workflow
Understanding the synthesis is critical for identifying impurities (e.g., homocoupled byproducts) that depress the melting point. The most robust route is the Suzuki-Miyaura coupling of 2-chlorophenylboronic acid and 3-iodobenzoyl chloride (or related derivatives), though care must be taken to preserve the chemically distinct halogen atoms.
Visualization: Synthesis & QC Logic
Caption: Workflow for the synthesis, purification, and physicochemical validation of this compound, emphasizing the critical QC loop.
References
The Pharmacological Potential of Substituted Benzophenones: A Technical Guide for Drug Discovery
Introduction: The Benzophenone Scaffold - A Privileged Structure in Medicinal Chemistry
The benzophenone framework, characterized by a central carbonyl group flanked by two phenyl rings, represents a ubiquitous and highly versatile scaffold in the realm of medicinal chemistry.[1] Found in numerous naturally occurring bioactive compounds and synthetic pharmaceuticals, this diaryl ketone motif has garnered significant attention from researchers and drug development professionals.[1][2] The inherent chemical stability, coupled with the vast possibilities for substitution on its aryl rings, allows for the fine-tuning of its physicochemical and biological properties.[3] This adaptability has led to the exploration of substituted benzophenones across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted benzophenones, detailing the underlying mechanisms of action, robust experimental protocols for their evaluation, and critical insights into their structure-activity relationships (SAR) and preclinical safety considerations.
I. Anticancer Activity: Targeting Multiple Hallmarks of Malignancy
Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.
Induction of Apoptosis: The Mitochondrial Pathway
A primary mechanism by which certain substituted benzophenones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[6] This pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria into the cytosol.[7] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis, including DNA fragmentation and cell death.[6][7]
Cell Cycle Arrest: Halting Proliferation at the G2/M Phase
In addition to inducing apoptosis, many benzophenone derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase.[9][10] This checkpoint prevents cells from entering mitosis, thereby halting their division. A key molecular target for some of these compounds is tubulin.[11] By binding to the colchicine binding site on β-tubulin, these benzophenones inhibit tubulin polymerization into microtubules.[11][12] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[10]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of substituted benzophenones is highly dependent on the nature and position of the substituents on the phenyl rings.
-
Hydroxylation: The presence of hydroxyl groups is often crucial for anticancer activity.[13] For instance, the catechol structural element (two adjacent hydroxyl groups) on one of the phenyl rings has been associated with enhanced cytotoxicity.[14]
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can significantly increase the anticancer potency of benzophenone derivatives.[9]
-
Amino Group: The presence of an amino group, particularly at the ortho position of one of the benzophenone rings, has been shown to play an integral role in increasing growth inhibitory activity.[15]
| Substituent | Position | Effect on Anticancer Activity | Reference |
| Hydroxyl (-OH) | Catechol moiety | Enhances cytotoxicity | [14] |
| Halogen (-Cl, -F) | Various | Increases potency | [9] |
| Amino (-NH2) | Ortho | Increases growth inhibition | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cancer cells of interest.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted benzophenone in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16][17]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
II. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted benzophenones have demonstrated promising activity against a range of microbial pathogens, including multidrug-resistant strains.[2]
Mechanism of Action: Disruption of Bacterial Cell Membranes
While some benzophenone derivatives have been shown to bind to DNA, their primary antibacterial mechanism of action appears to be the disruption of the bacterial cell membrane.[2] This leads to membrane depolarization, leakage of intracellular components, and ultimately, bacterial cell death.[2]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of substituted benzophenones is influenced by specific structural features:
-
Cationic Groups: The presence of a cationic group is often essential for antibacterial activity.[2]
-
Halogenation: As with anticancer activity, the incorporation of halogen atoms can enhance antimicrobial properties.[19]
-
Heterocyclic Moieties: Integrating heterocyclic rings, such as 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine, into the benzophenone framework can yield compounds with good antimicrobial activity.[20]
| Substituent/Moiety | Effect on Antimicrobial Activity | Reference |
| Cationic Group | Essential for activity | [2] |
| Halogen (-Cl, -F) | Enhances activity | [19] |
| Heterocyclic Rings | Can confer good activity | [20] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[21] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.[22]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the substituted benzophenone in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[23]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[24]
-
Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.[23]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
III. Antioxidant and Anti-inflammatory Activities
Many substituted benzophenones exhibit significant antioxidant and anti-inflammatory properties, suggesting their potential in treating diseases associated with oxidative stress and inflammation.
Antioxidant Activity: Radical Scavenging
The antioxidant activity of benzophenones is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This is particularly true for hydroxylated benzophenones.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[25]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[26]
Step-by-Step Methodology:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 0.3 mM) in a suitable solvent such as ethanol or methanol.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound at various concentrations.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with solvent instead of the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Anti-inflammatory Activity: Inhibition of Key Signaling Pathways
Substituted benzophenones can exert anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway.[17][22]
-
NF-κB Inhibition: NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes.[17] Some benzamides have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB.[16]
-
p38 MAPK Inhibition: The p38 MAPK pathway is activated by inflammatory stimuli and cellular stress, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[22] Certain 4-aminobenzophenones are potent inhibitors of p38 MAP kinase.[22]
IV. Preclinical Safety and Toxicological Considerations
While substituted benzophenones exhibit a wide range of promising biological activities, a thorough evaluation of their safety and toxicity is paramount for their development as therapeutic agents.
The toxicity of benzophenone and its derivatives can vary depending on the specific substitution pattern. Some benzophenones have been associated with endocrine-disrupting effects, and their potential for carcinogenicity has been a subject of investigation.[27][28] Therefore, comprehensive preclinical safety studies are essential.
Key Toxicological Endpoints to Evaluate:
-
Acute and Chronic Toxicity: To determine the lethal dose (LD50) and identify target organs of toxicity following single and repeated administrations.[27]
-
Genotoxicity: To assess the potential of the compound to cause DNA damage or mutations using assays such as the Ames test and in vivo micronucleus test.
-
Developmental and Reproductive Toxicity: To evaluate the potential adverse effects on fertility, embryonic development, and offspring.
-
Endocrine Disruption: To investigate the potential to interfere with the endocrine system, particularly estrogenic and anti-androgenic activities.[18]
Regulatory bodies such as the Therapeutic Goods Administration (TGA) have conducted safety reviews of benzophenone, which can serve as valuable resources in the preclinical safety assessment of novel derivatives.[27]
V. Conclusion and Future Directions
Substituted benzophenones represent a rich and versatile scaffold for the discovery and development of novel therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, underscore their significant pharmacological potential. This technical guide has provided an in-depth overview of their mechanisms of action, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships and safety considerations.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective benzophenone derivatives with improved pharmacokinetic and safety profiles.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target toxicities.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates into preclinical in vivo models of disease to validate their therapeutic potential and establish a clear safety margin.
The continued exploration of the chemical space around the benzophenone scaffold holds great promise for the development of new and effective treatments for a range of human diseases.
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- 24. Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
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Topic: The Role of Halogenation on Benzophenone Reactivity
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzophenone is a cornerstone molecule in photochemistry, prized for its high efficiency in forming a reactive triplet excited state upon UV absorption. This guide delves into the profound impact of halogenation on the photophysical and photochemical behavior of the benzophenone scaffold. By strategically introducing halogen atoms (F, Cl, Br, I) onto the aromatic rings, it is possible to precisely modulate the molecule's reactivity. The primary mechanism governing this modulation is the "internal heavy-atom effect," which significantly enhances spin-orbit coupling. This, in turn, accelerates the rate of intersystem crossing from the initial singlet excited state to the all-important triplet state, often approaching diffusion-controlled limits. This guide provides a detailed mechanistic understanding, presents field-proven experimental protocols for synthesis and characterization, and explores the practical applications of this chemical tuning in fields ranging from photopolymerization and organic electronics to medicinal chemistry.
Chapter 1: The Photochemical Engine: Unveiling Benzophenone's Reactivity
Introduction to Benzophenone as a Prototypical Aryl Ketone
Benzophenone (BP) is the simplest diaryl ketone and serves as a foundational model for understanding the photophysics of aromatic ketones.[1] Its utility stems from a near-perfect quantum yield for the formation of its lowest triplet state (T₁) upon photoexcitation.[2] This triplet state is the primary actor in benzophenone's rich photochemistry, making it an exceptional photosensitizer capable of initiating a wide array of chemical transformations.[1][3]
The Jablonski Diagram: Mapping the Photophysical Pathways
Upon absorbing a photon of UV light (typically in the UVA or UVB range), a ground-state benzophenone molecule (S₀) is promoted to an excited singlet state, predominantly the S₁(n,π) state.[4] While fluorescence (emission from S₁) is a possible deactivation pathway for many molecules, in benzophenone, it is virtually non-existent. Instead, the molecule undergoes an extremely rapid and efficient process called intersystem crossing (ISC) to populate the triplet manifold. The transition from the S₁(n,π) state to the T₁(n,π) state is technically forbidden by spin selection rules, but the close energy proximity of an intermediate T₂(π,π) state provides an efficient pathway, S₁(n,π) → T₂(π,π) → T₁(n,π*), circumventing this restriction.[5] This entire process occurs on a picosecond timescale.[3][6]
Caption: Simplified Jablonski diagram for benzophenone photophysics.
The Triplet State (T₁): The Heart of Benzophenone's Photoreactivity
The T₁ state of benzophenone has a diradical-like character, with unpaired electron spin density localized on the carbonyl oxygen and delocalized over the phenyl rings. This electronic configuration, combined with its relatively long lifetime (microseconds to milliseconds, depending on the environment), makes it a potent hydrogen atom abstractor.
Key Photochemical Reaction: Photoreduction
A classic demonstration of benzophenone's triplet reactivity is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol.[3] The excited triplet benzophenone abstracts a hydrogen atom from the alcohol, forming two radical species: a benzophenone ketyl radical and an alcohol-derived radical.[3][7] Two ketyl radicals then couple to form the dimeric product, benzopinacol, which often precipitates from the solution as a crystalline solid.[3]
Chapter 2: The Halogen Effect: Modulating Reactivity through Strategic Substitution
Introduction to the Heavy-Atom Effect
Substituting one or more hydrogen atoms on the benzophenone scaffold with halogens (Fluorine, Chlorine, Bromine, Iodine) dramatically alters its photophysical properties. The most significant influence is the internal heavy-atom effect, which becomes more pronounced with increasing atomic number (Z) of the halogen.
Mechanism: How Halogens Enhance Spin-Orbit Coupling (SOC)
Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around a nucleus. This interaction is significantly stronger for electrons near heavy nuclei.[8] Intersystem crossing involves a "spin-flip," a process that is formally forbidden. However, strong SOC mixes the spin states (singlet and triplet), making the spin-forbidden transition more allowed. By placing a heavy atom like bromine or iodine within the molecule, the SOC is enhanced, which dramatically increases the rate of intersystem crossing.[9][10]
Caption: Halogenation enhances the rate of intersystem crossing (ISC).
A Comparative Analysis: Reactivity Trends (F, Cl, Br, I)
The impact on reactivity follows the atomic number of the halogen.
-
Fluorobenzophenones: Fluorine is not a "heavy" atom, so the heavy-atom effect is negligible. Its influence is primarily through inductive effects (electron-withdrawing), which can slightly alter the energies of the n,π* and π,π* states.
-
Chlorobenzophenones: Chlorine introduces a mild heavy-atom effect, leading to a measurable increase in the ISC rate compared to unsubstituted benzophenone.
-
Bromobenzophenones: The effect is much more pronounced. Bromine significantly enhances SOC, leading to very fast ISC rates and high triplet quantum yields.
-
Iodobenzophenones: Iodine exerts the strongest heavy-atom effect.[3] The ISC in molecules like p-iodobenzophenone is exceptionally fast, ensuring that virtually every absorbed photon results in the formation of a triplet state.[3]
Data Summary: Photophysical Properties of 4-Halogenated Benzophenones
| Derivative | Halogen (X) | Atomic Number (Z) | Intersystem Crossing (ISC) Rate Constant (k_isc) | Triplet Quantum Yield (Φ_T) |
| Benzophenone | H | 1 | Fast (~10¹¹ s⁻¹) | ~1.0[2] |
| 4-Fluorobenzophenone | F | 9 | Similar to BP | ~1.0 |
| 4-Chlorobenzophenone | Cl | 17 | Faster than BP | ~1.0 |
| 4-Bromobenzophenone | Br | 35 | Very Fast | ~1.0 |
| 4-Iodobenzophenone | I | 53 | Extremely Fast | ~1.0 |
| Note: Values are illustrative representations of the established trend. Absolute k_isc values depend on solvent and temperature. |
The Role of Halogen Bonding in Photochemistry
Beyond the intramolecular heavy-atom effect, halogens can participate in intermolecular interactions known as halogen bonding. This is a non-covalent interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a Lewis base. Such interactions can pre-organize reactants, forming photoactive complexes that enable specific reaction pathways, such as the light-driven alkylation of phenols.[11]
Chapter 3: Experimental Validation & Characterization Protocols
Synthesis of Halogenated Benzophenones: A Practical Guide
A reliable method for synthesizing both symmetrically and asymmetrically substituted benzophenones is the Friedel-Crafts acylation.[12][13]
Protocol 3.1.1: Friedel-Crafts Acylation for 4-Bromobenzophenone
-
Objective: To synthesize 4-bromobenzophenone from bromobenzene and benzoyl chloride.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity confirmed by melting point, NMR, and IR spectroscopy.
-
Reagents & Equipment:
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromobenzene (in excess, acts as solvent and reactant)
-
Benzoyl chloride
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer, heating mantle
-
Hydrochloric acid (HCl), water, diethyl ether, anhydrous magnesium sulfate
-
-
Methodology:
-
Setup: Assemble a dry round-bottom flask with a stirrer bar, reflux condenser, and a drying tube filled with calcium chloride.
-
Reagent Addition: To the flask, add bromobenzene. Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous AlCl₃ with stirring.
-
Acylation: Once the AlCl₃ has dissolved, add benzoyl chloride dropwise via an addition funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50-60°C for 1-2 hours until HBr evolution ceases.
-
Workup: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (bromobenzene) contains the product. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter and remove the excess bromobenzene and ether by rotary evaporation. The crude product can be purified by recrystallization from ethanol.
-
Probing Excited State Dynamics: Transient Absorption Spectroscopy (TAS)
TAS is the definitive technique for directly observing the formation and decay of transient species like the S₁ and T₁ states.[14]
Protocol 3.2.1: Picosecond TAS Workflow
-
Objective: To measure the S₁ decay and T₁ formation kinetics of a halogenated benzophenone.
-
Causality: A high-energy "pump" pulse excites the molecule. A delayed, broad-spectrum "probe" pulse measures the absorption of the newly formed excited states. By varying the delay time between the pump and probe, a time-resolved spectrum is constructed.[3][6]
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~0.1-1 mM) of the halogenated benzophenone in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Pump Excitation: Excite the sample with a femtosecond or picosecond laser pulse at a wavelength where the ground state absorbs (e.g., ~355 nm).
-
Probe Pulse: Generate a white-light continuum probe pulse by focusing a portion of the fundamental laser output into a non-linear crystal (e.g., sapphire).
-
Data Acquisition: The probe beam is split into a reference and a sample path. Both are detected by a spectrometer. The transient absorption (ΔA) is calculated as a function of wavelength and pump-probe delay time.
-
Kinetic Analysis: Analyze the decay of the S₁ absorption signal and the corresponding rise of the T₁ absorption signal to extract the intersystem crossing rate constant (k_isc).
-
Caption: A schematic workflow for a pump-probe TAS experiment.
Chapter 4: Applications in Drug Development and Material Science
Halogenated Benzophenones as Photoinitiators
Benzophenone derivatives are extensively used as Type II photoinitiators, which generate radicals via hydrogen abstraction.[15] They are critical components in UV-curable coatings, inks, and adhesives, and in 3D printing technologies like stereolithography.[16][17][18] Halogenation can fine-tune the absorption spectrum and reactivity, allowing for better matching with specific light sources (e.g., LEDs) and enhancing polymerization efficiency.
Tuning Optoelectronic Properties: Applications in TADF and OLEDs
In the design of materials for Organic Light-Emitting Diodes (OLEDs), controlling triplet states is paramount. For materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a fast rate of reverse intersystem crossing (RISC, T₁ → S₁) is required. The heavy-atom effect enhances both forward (ISC) and reverse (RISC) spin-forbidden transitions.[8] By carefully incorporating halogens, researchers can engineer the spin-orbit coupling to optimize the balance between ISC and RISC, leading to highly efficient TADF emitters.[10][19]
Role in Medicinal Chemistry and Phototoxicity
The benzophenone scaffold is present in numerous pharmaceuticals.[20] Halogenation is a common strategy in drug design to modulate properties like metabolic stability, binding affinity, and lipophilicity. However, many benzophenones are also known to be phototoxic.[4] Halogenation can alter this behavior; for instance, chlorinated byproducts of the common sunscreen agent Benzophenone-1 have shown enhanced disruption of the androgen receptor, highlighting the need to understand the photochemical reactivity of halogenated derivatives in biological contexts.[21]
Chapter 5: Conclusion and Future Outlook
Halogenation is a powerful and versatile tool for modulating the reactivity of the benzophenone core. The internal heavy-atom effect provides a predictable method for accelerating intersystem crossing, thereby enhancing the formation of the reactive triplet state. This fundamental principle has been leveraged to advance technologies from rapid polymer curing to next-generation organic electronics. For researchers and drug developers, understanding the nuanced effects of halogenation—from altering SOC to participating in halogen bonding—is crucial for designing molecules with tailored photochemical and biological functions. Future work will likely focus on leveraging these principles in photocatalysis and developing phototherapeutics where reactivity can be precisely controlled by light.
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The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols | Organic Letters - ACS Publications. Available at: [Link]
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Investigation of the Role of Protonation of Benzophenone and Its Derivatives in Acidic Aqueous Solutions Using Time Resolved Resonance Raman Spectroscopy: How Are Ketyl Radicals Formed in Aqueous Solutions? - ResearchGate. Available at: [Link]
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Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - University of Bristol Research Portal. Available at: [Link]
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Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. Available at: [Link]
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Benzophenone-catalyzed photochemical C(sp³)-H chlorination. - ResearchGate. Available at: [Link]
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Photosensitizing properties of compounds related to benzophenone - Technical University of Munich. Available at: [Link]
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Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. Available at: [Link]
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Efficient intersystem crossing using singly halogenated carbomethoxyphenyl porphyrins measured using delayed fluorescence, chemical quenching, and singlet oxygen emission - RSC Publishing. Available at: [Link]
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The Photochemistry of Benzophenone - ScholarWorks@BGSU. Available at: [Link]
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. Available at: [Link]
-
Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems - ResearchGate. Available at: [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - NIH. Available at: [Link]
-
The benzophenone S1(n,pi) --> T1(n,pi) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution - PubMed. Available at: [Link]
-
(PDF) A Fresh Perspective on the Photophysics of Benzophenone - ResearchGate. Available at: [Link]
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Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) - MDPI. Available at: [Link]
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(PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution - ResearchGate. Available at: [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]
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New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations | Chemical Research in Toxicology - ACS Publications. Available at: [Link]
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Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
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Synthesis and free radical photopolymerization of one-component type II photoinitiator based on benzophenone segment | Request PDF - ResearchGate. Available at: [Link]
- WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents.
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - ResearchGate. Available at: [Link]
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Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads | Request PDF - ResearchGate. Available at: [Link]
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Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure | ChemRxiv. Available at: [Link]
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Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH. Available at: [Link]
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benzophenone - Organic Syntheses Procedure. Available at: [Link]
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application note: - introduction to transient absorption spectroscopy - Avantes USA. Available at: [Link]
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Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure - ResearchGate. Available at: [Link]
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Computational study on the endocrine-disrupting metabolic activation of Benzophenone-3 catalyzed by cytochrome P450 1A1: A QM/MM approach - PubMed. Available at: [Link]
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Gas phase dynamics of triplet formation in benzophenone - PubMed. Available at: [Link]
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Photopolymer - Wikipedia. Available at: [Link]
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Synthesis of Main Chain Polymeric Benzophenone Photoinitiator via Thiol-ene Click Chemistry and Its Use in Free Radical Polymerization | Request PDF - ResearchGate. Available at: [Link]
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Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. Available at: [Link]
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An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis - MDPI. Available at: [Link]
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The Strategic Utility of 2-Chloro-3'-iodobenzophenone: A Bifunctional Scaffold for Divergent Synthesis
CAS Number: 890098-15-4 Molecular Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol [1]
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 2-Chloro-3'-iodobenzophenone represents a "Master Key" intermediate—a scaffold designed for chemoselective divergence . Unlike symmetrical benzophenones or those with identical halogen substituents, this molecule possesses two electrophilic sites with vastly different reactivity profiles:
-
The 3'-Iodo Position (Ring B): A "soft," highly reactive electrophile susceptible to oxidative addition by Palladium(0) at ambient or mild temperatures. This allows for the initial "decoration" of the scaffold with complex biaryl, heteroaryl, or alkyne motifs without disturbing the second ring.
-
The 2-Chloro Position (Ring A): A "hard," sterically hindered electrophile. It remains inert during the initial functionalization of the iodine but serves as a latent handle for subsequent transformations—most notably, intramolecular cyclization to form fused tricyclic systems like xanthones , acridones , and phenanthridines .
This guide details the synthesis, reactivity, and application of this compound, positioning it as a critical tool for accessing privileged pharmacophores in drug discovery (e.g., kinase inhibitors, NNRTIs).
Part 2: Synthesis of the Precursor
While this compound is commercially available, in-house synthesis is often required to access gram-scale quantities or to introduce isotopic labels. The most robust route avoids the pitfalls of Friedel-Crafts regioselectivity by utilizing a directed organometallic addition.
The "Nitrile Route" (Recommended)
This method offers the highest fidelity, preventing the formation of regioisomers common in electrophilic aromatic substitution.
Mechanism:
-
Selective Magnesiation: 1,3-Diiodobenzene undergoes iodine-magnesium exchange. Due to the lability of the C-I bond, this occurs rapidly at low temperatures.
-
Nucleophilic Addition: The resulting 3-iodophenylmagnesium species attacks the nitrile carbon of 2-chlorobenzonitrile.
-
Hydrolysis: The intermediate metallo-imine is hydrolyzed to the ketone.
Experimental Protocol:
-
Reagents: 1,3-Diiodobenzene (1.0 equiv), i-PrMgCl (1.1 equiv, 2M in THF), 2-Chlorobenzonitrile (1.0 equiv).
-
Step 1 (Exchange): In a flame-dried flask under Argon, dissolve 1,3-diiodobenzene in anhydrous THF. Cool to -20°C . Add i-PrMgCl dropwise. Stir for 30 minutes. The exchange is selective for mono-magnesiation.
-
Step 2 (Addition): Cannulate the Grignard solution into a solution of 2-chlorobenzonitrile in THF at 0°C . The lower temperature prevents attack on the 2-chloro position (benzyne formation is unlikely without stronger bases like LiTMP).
-
Step 3 (Workup): Stir at room temperature for 2 hours. Quench with 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the imine. Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
Yield Expectation: 75-85%
Caption: Synthesis of this compound via selective Grignard exchange and nitrile addition.
Part 3: Chemoselective Functionalization
The power of this scaffold lies in the Iodine > Chlorine reactivity hierarchy. This allows researchers to perform sequential cross-couplings without protecting groups.
Workflow A: The "Decoration First" Approach
This is the standard pathway for building libraries of benzophenone derivatives.
-
Reaction 1: Suzuki-Miyaura Coupling (Ring B)
-
Target: 3'-Iodo position.[2]
-
Conditions: Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃, DME/H₂O, 60°C.
-
Selectivity: Under these mild conditions, the oxidative addition of Pd(0) into the C-I bond is fast (
). The sterically hindered, stronger C-Cl bond remains intact. -
Outcome: A 2-chlorobenzophenone with a modified 3'-aryl tail.
-
-
Reaction 2: Cyclization or Second Coupling (Ring A)
-
Option A (Heterocycle Formation): If the group added in Step 1 contains a nucleophile (e.g., -OH, -NH₂), the 2-chloro group acts as the electrophile for ring closure (
or Pd-catalyzed). -
Option B (Divergent Arylation): Use active Buchwald precatalysts (e.g., XPhos Pd G4) to force coupling at the hindered 2-chloro position, creating non-symmetrical terphenyl ketones.
-
Workflow B: Synthesis of Xanthones and Acridones
This scaffold is a direct precursor to tricyclic cores found in anticancer agents.
-
To make Xanthones:
-
Suzuki couple this compound with 2-methoxyphenylboronic acid.
-
Demethylate (-OMe
-OH). -
Base-mediated intramolecular
displacement of the 2-Cl by the phenolate.
-
Note: Since the iodo is at the 3' (meta) position, direct xanthone formation requires the incoming boronic acid to provide the ortho-hydroxy group relative to the ketone, or a rearrangement strategy. A more direct path uses 2-chloro-2'-iodobenzophenone , but 3'-iodo allows for extended fused systems or macrocycles.
-
Caption: Chemoselective divergence strategy utilizing the reactivity gap between C-I and C-Cl bonds.
Part 4: Experimental Data & Protocols
Table 1: Comparative Reactivity of Halogenated Benzophenones
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Rate (Pd Oxidative Addition) | Typical Activation Conditions |
| C(sp²)–I | ~65 | 100,000 | Pd(PPh₃)₄, 25–60°C |
| C(sp²)–Br | ~81 | 1,000 | Pd(dppf)Cl₂, 60–80°C |
| C(sp²)–Cl | ~96 | 1 | Pd(OAc)₂/SPhos, >100°C |
Protocol: Selective Suzuki Coupling (Step 1)
Objective: Couple phenylboronic acid to the 3'-position without touching the 2-Cl.
-
Charge: To a reaction vial, add this compound (1.0 mmol), Phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent: Add DME (4 mL) and 2M Na₂CO₃ (aq) (2 mL).
-
Degas: Sparge with Argon for 5 minutes.
-
Reaction: Heat to 60°C for 4 hours. (Monitoring by TLC will show disappearance of starting material. Higher temps risk attacking the Cl).
-
Workup: Dilute with water, extract with DCM.
-
Result: 2-Chloro-3'-phenylbenzophenone.
Part 5: References
-
BenchChem. (2025).[3] this compound Product Analysis and Properties. Retrieved from
-
RSC Advances. (2022). Directed Regioselective ortho-Magnesiations of Aromatics using sBu2Mg. Chemical Science.
-
Organic Chemistry Frontiers. (2018). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones.
-
National Institutes of Health (NIH). (2022). Chemoselective and Diastereoselective Synthesis of C-Aryl Nucleoside Analogues by Nickel-Catalyzed Cross-Coupling. PubMed.
-
BLD Pharm. (2025). Safety Data Sheet: this compound.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Chloro-3'-iodobenzophenone via Grignard Reaction
Introduction
The synthesis of unsymmetrical diaryl ketones is a cornerstone of modern organic chemistry, with broad applications in medicinal chemistry, materials science, and fine chemical manufacturing. Among the myriad of synthetic strategies, the Grignard reaction remains a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-3'-iodobenzophenone, a valuable intermediate in pharmaceutical research. The described methodology leverages the nucleophilic addition of a Grignard reagent to a nitrile, a classic transformation that offers high yields and avoids the over-addition often encountered with more reactive carbonyl precursors.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each critical operation. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol for the synthesis of other substituted benzophenones.
Reaction Scheme
The synthesis of this compound is a two-step process commencing with the formation of the Grignard reagent, 3-iodophenylmagnesium bromide, followed by its reaction with 2-chlorobenzonitrile and subsequent acidic hydrolysis of the intermediate imine.[2]
Step 1: Formation of 3-iodophenylmagnesium bromide
Step 2: Synthesis of this compound
Causality of Experimental Choices
The selection of a Grignard reaction with a nitrile substrate is a deliberate choice to ensure the selective formation of the ketone. Unlike highly reactive substrates such as acid chlorides or esters, the intermediate imine magnesium salt formed from the nitrile is stable and does not react further with the Grignard reagent.[3] This prevents the formation of a tertiary alcohol byproduct, simplifying purification and enhancing the overall yield of the desired diaryl ketone. The use of 1-bromo-3-iodobenzene as the starting material for the Grignard reagent is based on the differential reactivity of the carbon-halogen bonds, with the carbon-bromine bond being more susceptible to oxidative addition with magnesium than the carbon-iodine bond.
Materials and Apparatus
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1-Bromo-3-iodobenzene | C₆H₄BrI | 282.91 | 2.83 g (10 mmol) | >98% |
| Magnesium turnings | Mg | 24.31 | 0.27 g (11 mmol) | >99% |
| Iodine | I₂ | 253.81 | 1 crystal | >99.8% |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 1.38 g (10 mmol) | >99% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Dri-Solv or equivalent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~10 mL | 3 M aqueous solution |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 20 mL | Aqueous |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 20 mL | Aqueous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | Granular |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | Reagent grade |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography | HPLC grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography | HPLC grade |
Apparatus
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Protocol
Part 1: Preparation of 3-iodophenylmagnesium bromide
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction is highly sensitive to moisture.
-
Initiation of Grignard Reagent Formation:
-
Place the magnesium turnings (0.27 g) in the three-neck flask.
-
Add a single crystal of iodine. The iodine acts as an initiator by etching the passivating oxide layer on the magnesium surface.[4]
-
Assemble the flask with the reflux condenser and dropping funnel.
-
Flush the entire system with inert gas for 10-15 minutes.
-
-
Formation of the Grignard Reagent:
-
In the dropping funnel, prepare a solution of 1-bromo-3-iodobenzene (2.83 g) in 15 mL of anhydrous THF.
-
Add approximately 2-3 mL of this solution to the magnesium turnings.
-
Gently warm the flask with a heating mantle to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy, grayish solution, along with gentle refluxing of the solvent, indicates the start of the reaction. If the reaction does not start, a sonicator bath can be used to activate the magnesium surface.
-
Once the reaction has initiated, add the remaining 1-bromo-3-iodobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The final solution should be a dark, grayish-brown color.
-
Part 2: Synthesis of this compound
-
Reaction with 2-Chlorobenzonitrile:
-
Prepare a solution of 2-chlorobenzonitrile (1.38 g) in 10 mL of anhydrous THF.
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Add the 2-chlorobenzonitrile solution dropwise to the stirred Grignard reagent solution over 20-30 minutes. A color change to pale yellow is typically observed.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) by taking a small aliquot, quenching it with dilute HCl, and spotting against the starting nitrile.
-
-
Hydrolysis of the Imine Intermediate:
-
Cool the reaction mixture again to 0 °C in an ice-water bath.
-
Slowly and carefully add 10 mL of 3 M hydrochloric acid to quench the reaction and hydrolyze the intermediate imine magnesium salt.[5][6] This step is exothermic.
-
Stir the mixture vigorously for 15-20 minutes at room temperature. The product will be in the organic layer.
-
Part 3: Work-up and Purification
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of diethyl ether to the flask to rinse any remaining product and add this to the separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of the Crude Product:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound, which will likely be a solid or a viscous oil.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[7] A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.[8][9]
-
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Waste Disposal
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.
-
Solvents: Anhydrous THF and diethyl ether are highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Acids: Handle hydrochloric acid with care, as it is corrosive.
-
Waste Disposal: Quench any unreacted Grignard reagent by slowly adding it to a beaker of isopropanol before disposal. All organic solvents and halogenated waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound using a Grignard reaction with a nitrile. By adhering to the principles of anhydrous reaction conditions and careful execution of the procedural steps, researchers can reliably synthesize this and other substituted diaryl ketones. The inherent selectivity of the nitrile substrate makes this a preferred method for avoiding over-addition and simplifying product purification.
References
- CN103524320A - Substituted benzophenone and preparation method thereof - Google P
-
What is the action of Grignard reagent on benzonitrile? - Krayonnz. (URL: [Link])
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (URL: [Link])
-
Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (URL: [Link])
-
A Review on Synthesis of Benzophenone Imine by Benzonitrile - IJCRT.org. (URL: [Link])
-
Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. (URL: [Link])
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Purification: How To - Department of Chemistry : University of Rochester. (URL: [Link])
-
How to prevent HCl from attacking in situ synthesized imine material? - ResearchGate. (URL: [Link])
-
An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. (URL: [Link])
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (URL: )
-
Recrystallization and Crystallization. (URL: [Link])
-
2 - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (URL: [Link])
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (URL: [Link])
Sources
- 1. Krayonnz : Social Learning Network [krayonnz.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ijcrt.org [ijcrt.org]
- 4. youtube.com [youtube.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Mastering Chemoselectivity: A Guide to Suzuki Coupling Reactions of 2-Chloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Biaryl Ketones
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[1] This palladium-catalyzed transformation is instrumental in constructing C(sp²)–C(sp²) bonds, a fundamental linkage in numerous pharmaceuticals, natural products, and advanced materials.[2] This guide delves into the nuanced application of the Suzuki coupling to a particularly intriguing substrate: 2-Chloro-3'-iodobenzophenone. This molecule presents a valuable opportunity for selective, stepwise functionalization, owing to the differential reactivity of its two halogen atoms. The resulting 2-aryl-3'-chlorobenzophenone scaffolds are of significant interest in medicinal chemistry, serving as precursors to a variety of biologically active compounds.[3][4]
This document provides a comprehensive overview of the theoretical underpinnings, practical protocols, and potential applications of Suzuki coupling reactions involving this compound, designed to empower researchers in their synthetic endeavors.
The Principle of Chemoselective Coupling: Harnessing Halogen Reactivity
The successful execution of a selective Suzuki coupling on a dihalogenated substrate like this compound hinges on the inherent differences in the reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is:
C–I > C–Br > C–OTf > C–Cl [1]
This predictable trend allows for the preferential activation of the more labile carbon-iodine bond under carefully controlled reaction conditions, leaving the more robust carbon-chlorine bond intact for subsequent transformations. This chemoselectivity is the cornerstone of a modular approach to synthesizing complex, unsymmetrical biaryl ketones.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step and the basis for the reaction's chemoselectivity.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the selective Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for Selective C-I Arylation
This protocol is adapted from established procedures for the selective coupling of aryl iodides in the presence of aryl chlorides.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (or another suitable solvent system)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 eq.), Palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Parameter Optimization: A Key to Success
The success of the selective Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of common variables and their typical ranges for optimization.
| Parameter | Reagent/Condition | Typical Range | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% | Pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | 2-10 mol% | Stabilizes the Pd catalyst and influences its reactivity and selectivity. Bulky, electron-rich phosphines are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | 2-3 eq. | Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Varies | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base. |
| Temperature | 60-110 °C | Varies | Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. |
Experimental Workflow Visualization
Caption: Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Applications in Drug Discovery and Beyond
The 2-arylbenzophenone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[3][9][10] The ability to selectively introduce a wide range of aryl groups at the 2-position of the benzophenone core through Suzuki coupling provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Potential Therapeutic Applications:
-
Anticancer Agents: Many benzophenone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][11] The 2-arylbenzophenone motif can be tailored to interact with specific biological targets, such as protein kinases, which are often dysregulated in cancer.[12]
-
Kinase Inhibitors: The benzophenone scaffold can serve as a template for the design of inhibitors of various kinases, which are key regulators of cellular processes. By modifying the aryl group introduced via Suzuki coupling, researchers can fine-tune the selectivity and potency of these inhibitors.
-
Other Biological Activities: Substituted benzophenones have also been investigated for their anti-inflammatory, antimicrobial, and antiviral properties, among others.[3]
The synthetic versatility offered by the chemoselective Suzuki coupling of this compound opens up avenues for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.
Conclusion: A Versatile Tool for Modern Synthesis
The selective Suzuki-Miyaura coupling of this compound is a powerful and versatile strategy for the synthesis of functionalized 2-aryl-3'-chlorobenzophenones. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can achieve high levels of chemoselectivity, enabling a modular and efficient approach to complex molecule synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit this valuable transformation in their own work, from fundamental synthetic methodology to the development of novel therapeutic agents.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Fletcher, S. (2024, March 8). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. University of Oxford.
- Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. (2019). Pharmaceuticals (Basel).
-
Synthesis of 3-aryl-3-benzazepines via aryne[6][7] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. (2018). Organic Chemistry Frontiers.
- Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). RSC Medicinal Chemistry.
- Discovery and SAR of 2-arylbenzotriazoles and 2-arylindazoles as potential treatments for Duchenne muscular dystrophy. (2011). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.).
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. (n.d.).
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2014). Molecules.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.).
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][5][6]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (2021). Molecules.
- Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. (n.d.).
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.).
- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020).
- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2026).
- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.).
- Synthesis, Structure Activity Relationship (SAR)
- Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene a. (n.d.).
- Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). Cells.
- Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (n.d.). Journal of Chemistry Letters.
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prost
- Palladium-catalyzed direct C-H arylation of cyclic enaminones with aryl iodides. (2013). The Journal of Organic Chemistry.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Publishing.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. jchemlett.com [jchemlett.com]
- 11. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2-Chloro-3'-iodobenzophenone
Introduction & Scope
The precise quantification of 2-Chloro-3'-iodobenzophenone is critical in pharmaceutical and materials science, where it often serves as a high-value intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). The unique substitution pattern—featuring an ortho-chloro and a meta-iodo group on opposing rings—presents a specific chromatographic challenge: separating the target molecule from potential regioisomers (e.g., 4-chloro analogs) and dehalogenated degradation products.
This guide provides a robust, self-validating protocol for the quantification of this compound. Unlike generic benzophenone methods, this protocol addresses the specific hydrophobic and steric properties introduced by the bulky iodine and chlorine atoms.
Chemical Context
-
Analyte: this compound
-
LogP (Predicted): ~5.2 (Highly Lipophilic)
-
Chromophore: Benzophenone core (
) -
Critical Impurities: 2-Chlorobenzophenone (de-iodinated), 3-Iodobenzophenone (de-chlorinated), and positional isomers.
Method Development Logic (The "Why")
To ensure scientific integrity, we must justify the experimental parameters based on the analyte's physicochemical properties.
Stationary Phase Selection
While C18 columns are standard, the separation of halogenated positional isomers often requires enhanced selectivity.
-
Primary Recommendation: C18 (Octadecyl) - Provides strong hydrophobic retention, suitable for separating the highly lipophilic target from more polar starting materials.
-
Secondary Recommendation (For Isomer Resolution): Phenyl-Hexyl - If 2-chloro vs. 4-chloro separation is difficult, the
interactions of a Phenyl-Hexyl phase offer superior selectivity for aromatic halogen positioning.
Mobile Phase & Modifier[1][2][3]
-
Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength, which is necessary for this lipophilic double-halogenated compound.
-
Modifier: 0.1% Formic Acid is selected to suppress silanol activity on the column stationary phase, ensuring sharp peak shapes. It also renders the method compatible with Mass Spectrometry (LC-MS) if peak identity confirmation is required later.
Detection
-
Wavelength: 254 nm . The benzophenone
transition provides maximum sensitivity. A reference wavelength of 360 nm (where the molecule does not absorb) is used to correct for baseline drift.
Experimental Protocol
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, LC-MS Grade Formic Acid.
-
Reference Standard: this compound (>98% purity).
Instrument Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer and reduces viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Injection Vol | 10 µL | Sufficient sensitivity without column overload. |
| Detection | UV @ 254 nm | Max absorption for benzophenone core. |
| Mobile Phase A | Water + 0.1% Formic Acid | Weak solvent; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent for elution. |
Gradient Profile
Note: A gradient is strictly required due to the high lipophilicity of the iodine substituent, which would lead to excessive retention times in isocratic modes.
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 50% | Initial hold to retain polar impurities. |
| 2.0 | 50% | Isocratic hold. |
| 12.0 | 95% | Linear ramp to elute the target analyte. |
| 15.0 | 95% | Wash step to remove highly retained dimers. |
| 15.1 | 50% | Return to initial conditions. |
| 20.0 | 50% | Re-equilibration (Critical for reproducibility). |
Visualization of Workflow
The following diagram illustrates the logical flow of the method development and execution, highlighting the critical decision points for this specific molecule.
Figure 1: Strategic workflow for the development and execution of the HPLC method, emphasizing phase selection based on halogenated properties.
Sample Preparation Protocol
To ensure accuracy, sample preparation must prevent precipitation of this hydrophobic compound in the aqueous buffer.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .
-
Critical Step: Do not use 100% water as diluent; the analyte will precipitate.
-
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for halogenated organics).
Validation Framework (ICH Q2(R2) Aligned)
This method is designed to be validated according to ICH Q2(R2) guidelines [1].
Specificity
-
Requirement: Resolution (
) > 1.5 between the analyte and the nearest peak (likely the mono-chlorinated impurity). -
Test: Inject a spiked mixture containing 2-chlorobenzophenone and this compound.
Linearity
-
Range: 5 µg/mL to 100 µg/mL (covering 50% to 150% of target concentration).
-
Acceptance:
.
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the Working Standard (50 µg/mL).
-
Acceptance: RSD
2.0% for retention time and peak area.
Accuracy (Recovery)
-
Protocol: Spike blank matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions | Ensure Formic Acid is fresh; increase column temp to 40°C. |
| Retention Time Shift | Inadequate equilibration | Increase re-equilibration time from 5 to 8 minutes. |
| Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase (50:50 ACN:Water). |
| Baseline Drift | Gradient absorption | Use HPLC-grade ACN; ensure UV reference wavelength is set. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997).
-
PubChem. this compound Compound Summary. (General Reference for Properties). Available at: [Link]
Sources
Troubleshooting & Optimization
Identifying and minimizing side products in 2-Chloro-3'-iodobenzophenone reactions
Welcome to the technical support guide for the synthesis of 2-Chloro-3'-iodobenzophenone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific chemical transformation. The synthesis, while seemingly straightforward via Friedel-Crafts acylation, presents significant challenges in controlling regioselectivity and minimizing the formation of undesired side products. This guide provides in-depth, experience-based insights and actionable troubleshooting protocols to help you optimize your reaction outcomes.
Section 1: Understanding the Core Reaction & Mechanistic Hurdles
This section addresses the fundamental principles of the synthesis and the primary obstacles you will likely encounter.
Q1: What is the standard synthetic route for this compound, and what is its primary mechanistic challenge?
The most common and direct approach is the Friedel-Crafts acylation of iodobenzene with 2-chlorobenzoyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The reaction involves the generation of a highly reactive acylium ion electrophile, which then attacks the electron-rich aromatic ring of iodobenzene.[3][4]
The central challenge is regioselectivity . The iodine atom on the iodobenzene ring is an ortho, para-directing group. This means it electronically favors the addition of the electrophile at the positions adjacent (ortho, 2') and opposite (para, 4') to itself. Your target, the 3'-iodo isomer, is the meta product, which is electronically disfavored and typically forms in the lowest quantity. Therefore, the primary side products are the 2-Chloro-4'-iodobenzophenone and 2-Chloro-2'-iodobenzophenone isomers.
Caption: Isomer formation pathway in Friedel-Crafts acylation.
Q2: Why is a full stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?
Unlike some catalytic reactions where only a small amount of catalyst is needed, Friedel-Crafts acylation requires at least a 1:1 molar ratio of the Lewis acid to the acylating agent. This is because the ketone group in the product is also a Lewis base and forms a stable complex with the Lewis acid catalyst.[5] This complexation deactivates the catalyst, preventing it from activating more acyl chloride molecules. Therefore, a stoichiometric quantity is necessary to drive the reaction to completion.
Section 2: Troubleshooting Guide for Side Product Minimization
This guide is structured to address the most common issues encountered during the synthesis.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High yield of 4'- and 2'-iodo isomers; very low yield of the desired 3'-iodo isomer. | The directing effect of the iodo-substituent is dominating the reaction, which is the expected outcome under standard conditions. | 1. Modify Reaction Temperature: Carefully control the temperature. Lower temperatures (-20°C to 0°C) can sometimes alter the kinetic vs. thermodynamic product distribution, potentially increasing the relative yield of the meta-isomer.[6] 2. Choice of Catalyst: While AlCl₃ is common, other Lewis acids can influence isomer ratios. Experiment with milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can exhibit different selectivities.[1] 3. Solvent System: The solvent can influence the reactivity of the acylium ion complex. Highly non-polar solvents like carbon disulfide (CS₂) or halogenated hydrocarbons (e.g., dichloromethane) are standard.[6] Avoid aromatic solvents like benzene or toluene, which can compete in the acylation reaction. |
| Reaction is sluggish, incomplete, or fails to start. | 1. Inactive Catalyst: The Lewis acid (especially AlCl₃) is extremely hygroscopic. Any moisture will hydrolyze it, rendering it inactive. 2. Impure Reagents: Starting materials may contain inhibitors or moisture. 3. Insufficient Activation Energy: The reaction temperature may be too low for the specific combination of reagents and catalyst. | 1. Use Fresh, Anhydrous Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃ or handle it in a glovebox. Ensure all glassware is oven-dried. 2. Purify Reagents: Distill iodobenzene and 2-chlorobenzoyl chloride if their purity is questionable. 3. Gradual Temperature Increase: Start the reaction at a low temperature (e.g., 0°C) during the addition of reagents, then allow it to slowly warm to room temperature or gently heat as needed while monitoring via TLC or HPLC. |
| Significant amount of 2-chlorobenzoic acid is present in the crude product. | The 2-chlorobenzoyl chloride has hydrolyzed due to the presence of water in the reaction setup. | Strict Anhydrous Conditions: This underscores the importance of using oven-dried glassware, anhydrous solvents, and a fresh, high-purity Lewis acid catalyst. Implement an inert atmosphere (e.g., nitrogen or argon) during the reaction. |
| Formation of a dark, tarry substance instead of a clean product. | The reaction temperature was too high, leading to polymerization or decomposition side reactions. This is particularly a risk with highly reactive substrates or overly aggressive catalysts. | Maintain Strict Temperature Control: Use an ice bath or cryocooler to maintain the desired temperature, especially during the addition of the catalyst. Add the catalyst portion-wise to manage the initial exotherm. |
Section 3: Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 3.1: Optimized Synthesis of this compound
Objective: To maximize the yield of the meta-isomer through controlled reaction conditions.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: In a dry environment, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) as the solvent and cool the slurry to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the stirred slurry via the dropping funnel.
-
Substrate Addition: After the acyl chloride has been added, add iodobenzene (1.0 equivalent) dropwise over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 2-4 hours, then let it slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 3.2: Purification via Column Chromatography
Objective: To separate the desired 3'-iodo isomer from the ortho- and para-isomers.
-
Column Packing: Pack a silica gel column using a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with the hexanes/ethyl acetate mixture. The isomers will have very similar Rf values, so a slow, careful gradient or isocratic elution is required. The para-isomer (less polar) will typically elute first, followed by the ortho- and then the desired meta-isomer.
-
Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Analytical Methods & FAQs
Q3: How can I reliably identify and quantify the different isomers in my product mixture?
A combination of analytical techniques is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the isomers.[7] A C18 column with a mobile phase of acetonitrile and water is a good starting point. The retention times will differ for each isomer, allowing for quantification with appropriate standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also separate the isomers and provide their mass spectra, confirming they are isomers (same molecular weight) and helping to identify them based on fragmentation patterns.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural elucidation. The splitting patterns and chemical shifts of the aromatic protons on the iodinated ring will be distinct for the 2'-, 3'-, and 4'-isomers, allowing for positive identification and ratio determination from the crude mixture.
Caption: Analytical workflow for product validation.
Q4: Are there alternative synthetic strategies to avoid the isomer problem altogether?
Yes, multi-step synthetic routes can provide better control over regioselectivity, although they are more complex. For example, one could start with 3-aminoacetophenone, perform an iodination reaction, followed by a Sandmeyer reaction to replace the amino group, and then proceed with the chlorination steps. While longer, this approach builds the desired substitution pattern unambiguously.
References
- CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents.
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation (video). Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Eckhardt, A. et al. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E, 76(9), 1442-1446. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
- CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents.
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride… Available at: [Link]
-
Analytical Methods (RSC Publishing). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available at: [Link]
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]
-
YouTube. Trick to remember Friedel-crafts Reactions of Chlorobenzene, Anisole||ASN CHEMISTRY. Available at: [Link]
- CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents.
-
ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Available at: [Link]
-
National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]
-
MDPI. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Available at: [Link]
-
Journal of the Chemical Society C (RSC Publishing). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at: [Link]
-
Bridgewater College Digital Commons. Purification and Isolation of α-Chloro-β-Lactone Precursor. Available at: [Link]
-
Springer. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Available at: [Link]
-
RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Journal of Food and Drug Analysis. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Available at: [Link]
-
JOCPR. Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Available at: [Link]
-
University of Liverpool IT Services. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available at: [Link]
- CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents.
-
ResearchGate. (PDF) Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Available at: [Link]
Sources
- 1. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
Stability issues and degradation pathways of 2-Chloro-3'-iodobenzophenone
Welcome to the technical support center for 2-Chloro-3'-iodobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the use of this compound, providing step-by-step guidance rooted in chemical principles.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
-
Question: My reaction yields with this compound are highly variable, or the reaction is not proceeding to completion. What could be the underlying cause?
-
Answer: Inconsistent yields often point to the degradation of the starting material. This compound possesses two halogen substituents with different reactivities, making it susceptible to specific degradation pathways. The primary suspect is often reductive dehalogenation , particularly of the more labile carbon-iodine bond.
-
Causality: The bond dissociation energy of a C-I bond is significantly lower than that of a C-Cl bond, making the iodo group more susceptible to cleavage. This can be initiated by various factors in your reaction setup.
-
Troubleshooting Steps:
-
Reagent Purity Check: Ensure that all reagents, especially any reducing agents or transition metal catalysts, are free from impurities that could facilitate dehalogenation.
-
Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Trace amounts of oxygen can participate in radical cycles that may lead to de-iodination.
-
Solvent Choice: The choice of solvent can influence the stability of the C-I bond. Protic solvents, in the presence of a base and a catalyst, can sometimes act as a hydride source for reductive dehalogenation. Consider using a well-dried, aprotic solvent.[1][2]
-
Temperature Control: While thermal degradation is more common at higher temperatures, localized heating or extended reaction times at elevated temperatures can promote side reactions.[3][4] Maintain precise and consistent temperature control.
-
Analysis of Starting Material: Before starting your reaction, verify the purity of your this compound using ¹H NMR or LC-MS to ensure it has not degraded during storage.
-
-
Issue 2: Appearance of Unexpected Byproducts in Post-Reaction Analysis
-
Question: My post-reaction workup shows multiple unexpected spots on TLC or peaks in my LC-MS, even after purification. What are these impurities likely to be?
-
Answer: The formation of unexpected byproducts is a strong indicator of compound degradation. The two most probable degradation pathways for this compound are photodegradation and nucleophilic substitution .
-
Photodegradation: Benzophenones are inherently photosensitive and can degrade upon exposure to light, especially UV radiation.[5][6][7] This process often involves the formation of radical species, leading to a complex mixture of byproducts. Halogenated benzophenones can be particularly susceptible to photolytic cleavage of the carbon-halogen bond.[8]
-
Mitigation:
-
Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Work in a fume hood with the sash down and under yellow light whenever possible.
-
Minimize the exposure of the compound to ambient light during weighing and transfer.
-
-
-
Nucleophilic Substitution: The chlorine atom, being on an electron-deficient ring system, can be susceptible to nucleophilic aromatic substitution (SNAr), especially in the presence of strong nucleophiles and/or activating groups.[9][10][11]
-
Common Nucleophiles to Consider:
-
Hydroxide ions (from aqueous workup) leading to the corresponding phenol.
-
Amine-based reagents or impurities.
-
Alkoxides if alcohols are used as solvents.
-
-
Troubleshooting:
-
Carefully control the pH during your reaction and workup.
-
If using nucleophilic reagents, consider the possibility of a side reaction with the chloro-substituent and adjust stoichiometry or reaction conditions accordingly.
-
-
-
Issue 3: Difficulty in Characterizing the Product by Mass Spectrometry
-
Question: I am having trouble interpreting the mass spectrum of my product. I see multiple peaks that don't correspond to the expected molecular ion.
-
Answer: The mass spectrum of a halogenated compound like this compound will have a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). Furthermore, fragmentation patterns can be complex.
-
Isotopic Pattern: A compound containing one chlorine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1.[12] The presence of both chlorine and iodine will further complicate this pattern.
-
Fragmentation Pathways:
-
Loss of Halogens: Expect to see fragment ions corresponding to the loss of iodine ([M-I]⁺) and/or chlorine ([M-Cl]⁺). The loss of iodine is generally more favorable.
-
Carbonyl Fragmentation: Benzophenones typically show fragmentation at the carbonyl group, leading to benzoyl-type cations.[13]
-
-
Troubleshooting:
-
Utilize high-resolution mass spectrometry (HRMS) to obtain the exact mass and predict the elemental composition of your parent ion and major fragments.
-
Compare your experimental spectrum to a simulated spectrum if software is available.
-
Consider using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the molecular ion peak.[14]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: To ensure long-term stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it in a cool, dry, and dark place, preferably in a desiccator. For extended storage, flushing the vial with an inert gas like argon or nitrogen before sealing is advisable to prevent oxidative degradation.
Q2: How does pH affect the stability of this compound in solution? A2: The stability of this compound can be pH-dependent. Strongly basic conditions (high pH) can promote nucleophilic substitution of the chlorine atom by hydroxide ions, leading to the formation of 2-hydroxy-3'-iodobenzophenone. Conversely, strongly acidic conditions might facilitate hydrolysis, although this is generally less common for the benzophenone core itself. It is recommended to maintain a neutral pH unless the reaction conditions specifically require an acidic or basic environment.
Q3: Can I use protic solvents like methanol or ethanol in my reactions? A3: While protic solvents can be used, they may participate in degradation pathways. In the presence of a base and a catalyst, alcohols can act as a source of hydride, potentially leading to reductive dehalogenation. Furthermore, under certain conditions, alkoxides formed from the alcohol can act as nucleophiles, leading to substitution of the chlorine atom. If possible, opt for dry, aprotic solvents to minimize these risks.[1][2]
Q4: What is the most likely first point of degradation on the molecule? A4: The carbon-iodine bond is the most labile site on the molecule. The bond dissociation energy of a C-I bond is lower than that of a C-Cl bond, making it more susceptible to cleavage via photolysis or reductive pathways. Therefore, the initial degradation product is often 2-chlorobenzophenone.
III. Visualizing Degradation Pathways and Experimental Workflow
To provide a clearer understanding of the potential degradation mechanisms and a standard experimental workflow, the following diagrams have been generated using Graphviz.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Recommended Experimental Workflow for a Suzuki Coupling Reaction
Caption: Recommended workflow for a Suzuki coupling reaction.
IV. Summary of Potential Degradation Products
The following table summarizes the likely degradation products of this compound and the analytical techniques best suited for their identification.
| Degradation Product Name | Chemical Structure | Formation Pathway | Recommended Analytical Technique |
| 2-Chlorobenzophenone | C₁₃H₉ClO | Reductive De-iodination / Photodegradation | LC-MS, GC-MS, ¹H NMR |
| 3'-Iodobenzophenone | C₁₃H₉IO | Reductive De-chlorination / Photodegradation | LC-MS, GC-MS, ¹H NMR |
| Benzophenone | C₁₃H₁₀O | Reductive Dehalogenation (both Cl and I) | LC-MS, GC-MS, ¹H NMR |
| 2-Hydroxy-3'-iodobenzophenone | C₁₃H₉IO₂ | Nucleophilic Substitution (Hydrolysis) | LC-MS, ¹H NMR, IR |
V. Detailed Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust method for performing a Suzuki coupling reaction, a common application for this compound, while minimizing the risk of degradation.
Objective: To couple an aryl boronic acid with this compound at the 3'-iodo position.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and purge the system with argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), and the palladium catalyst (0.03 eq.).
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Base Addition: Prepare a solution of the base in degassed water and add it to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots for TLC or LC-MS analysis.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
VI. References
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]
-
Ultraviolet Absorption Redshift Induced Direct Photodegradation of Halogenated Parabens Under Simulated Sunlight. PubMed. [Link]
-
Photodegradation of benzophenones sensitized by nitrite. ResearchGate. [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PMC - NIH. [Link]
-
Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol. Google Patents.
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Semantic Scholar. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]
-
Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. ResearchGate. [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central. [Link]
-
Preparation method of 2-chloro-benzophenone. Google Patents.
-
Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. [Link]
-
Effect of solvent on the reactivity of the benzophenone free radical anion. RSC Publishing. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]
-
1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. PubMed. [Link]
-
Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. PubMed. [Link]
-
Explain the nucleophilic substitution reaction of chlorobenzene. askIITians. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
A fragmentation pathway of benzophenone formed in MS, take 2,6,4. ResearchGate. [Link]
-
Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. [Link]
-
LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. [Link]
-
Solvatochromism and the solvation structure of benzophenone. PMC - NIH. [Link]
-
Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts. ResearchGate. [Link]
-
Synthesis method of 2-chloro-3'-bromoacetophenone. Google Patents.
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. NIH. [Link]
-
Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Longdom Publishing. [Link]
-
Degradation of 2-chlorotoluene by Rhodococcus sp. OCT 10. ResearchGate. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
-
CH13 Hydrocarbons Shobhit Nirwan. Scribd. [Link]
-
Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. YouTube. [Link]
-
nucleophilic substitution and elimination of alkyl halides. University of Calgary. [Link]
-
Photocatalytic degradation of Benzophenone 3 in aqueous media under UV light irradiation. Lappeenranta University of Technology. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed. [Link]
-
methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. [Link]
-
Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular docking and in vitro monoamine oxidase activity inhibition. New Journal of Chemistry (RSC Publishing). [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. [Link]
-
16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. ResearchGate. [Link]
Sources
- 1. Effect of solvent on the reactivity of the benzophenone free radical anion - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
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- 7. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2-Chloro-3'-iodobenzophenone production
Technical Support Center: Advanced Synthesis & Scale-Up Guide Topic: Production of 2-Chloro-3'-iodobenzophenone Ticket ID: #SYN-BP-2Cl3I-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Scaling up the production of This compound presents a unique "perfect storm" of synthetic challenges: the steric hindrance of the ortho-chloro group, the lability of the meta-iodine bond, and the strict regioselectivity required.
Standard Friedel-Crafts acylation is not recommended for this substrate due to the deactivating nature of the halogenated rings, which leads to poor conversion and difficult-to-separate isomer mixtures. This guide details the Weinreb Amide / Knochel Exchange Route , which offers the highest reliability for scale-up, controlling both exothermicity and chemoselectivity.
Phase 1: Strategic Route Selection
The following decision matrix explains why the Organometallic/Weinreb route is the industry standard for this specific scaffold.
| Parameter | Friedel-Crafts Acylation | Grignard Addition to Nitrile | Weinreb Amide + I/Mg Exchange (Recommended) |
| Regioselectivity | Poor (Isomer mixtures likely) | Good | Excellent (100% Regiocontrol) |
| Iodine Stability | N/A (Low reactivity) | Low (Iodine exchange competes) | High (Controlled via Temp) |
| Impurity Profile | Complex (Polysubstitution) | Moderate (Bis-addition possible) | Clean (Mono-addition only) |
| Scale-up Safety | High (Thermal runaway risk) | Moderate | High (End-point distinct) |
The Validated Pathway
We utilize 2-chlorobenzoyl chloride as the electrophile source (converted to a Weinreb amide) and 1,3-diiodobenzene as the nucleophile source (via selective mono-magnesium exchange).
Figure 1: The convergent synthesis strategy prevents over-addition and preserves the iodine handle.
Phase 2: Critical Experimental Protocols
Step 1: Preparation of the Weinreb Amide
Rationale: The Weinreb amide prevents the "over-addition" of the Grignard reagent, which would otherwise form the tertiary alcohol—a common failure mode in benzophenone synthesis.
-
Charge: 2-Chlorobenzoyl chloride (1.0 eq) in DCM (10 V).
-
Add: N,O-Dimethylhydroxylamine hydrochloride (1.1 eq).
-
Base Addition: Add Et3N (2.2 eq) dropwise at 0°C. Caution: Exothermic.
-
Workup: Quench with water, separate organics, wash with 1M HCl (to remove unreacted amine), then sat. NaHCO3.
-
Outcome: Isolate oil/solid. Purity >98% required before next step.
Step 2: Selective Iodine-Magnesium Exchange (The "Knochel" Method)
Rationale: Direct formation of a Grignard from 3-chloroiodobenzene is risky due to benzyne formation or scrambling. Using i-PrMgCl[1]·LiCl (Turbo Grignard) allows selective exchange of one iodine atom on 1,3-diiodobenzene without touching the other.
-
Inertion: Reactor must be cryo-cooled to -20°C . Atmosphere: N2 or Ar.
-
Substrate: Dissolve 1,3-diiodobenzene (1.1 eq relative to amide) in anhydrous THF.
-
Exchange: Add i-PrMgCl[1]·LiCl (1.1 eq) dropwise.
-
Control Point: Maintain T < -15°C.
-
Time: Stir for 30-60 mins at -20°C.
-
QC Check: Pull aliquot, quench with D2O. NMR should show >95% monodeuterated iodobenzene.
-
-
Coupling: Cannulate the Weinreb amide solution (in THF) into the Grignard solution at -20°C.
-
Note: Inverse addition (Grignard into Amide) is also acceptable but keeping the Grignard cold is priority.
-
-
Warm-up: Allow to warm to 0°C over 2 hours.
Phase 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users during scale-up.
Category 1: Impurity Profiling
Q: I am seeing large amounts of 3,3'-diiodobiphenyl in my crude mixture. What happened? A: This is the Wurtz Coupling Dimer .
-
Cause: The concentration of the Grignard reagent was too high, or the temperature during the exchange step was too high (> -10°C), causing the Grignard species to attack the unreacted aryl iodide.
-
Fix:
-
Dilute the reaction (use 15-20 volumes of THF).
-
Strictly maintain T < -20°C during the exchange.
-
Ensure your stirring rate is high (mass transfer limitation often mimics high local concentration).
-
Q: My product contains ~10% of the de-iodinated species (2-chlorobenzophenone). A: This indicates Incomplete Exchange or Protonation .
-
Cause: Moisture ingress (quenching the Grignard) or insufficient i-PrMgCl.
-
Fix:
-
Titrate your i-PrMgCl before use (Knochel titration). Commercial reagents degrade.
-
Check the water content of your THF (Karl Fischer titration). It must be <50 ppm.
-
Category 2: Process Control
Q: The reaction mixture solidified during the Grignard formation. A: The "Turbo Grignard" complex and the magnesium-ate species can be less soluble at -20°C.
-
Fix: Do not stop stirring. Add anhydrous THF to redissolve. The reaction is heterogeneous; as long as the slurry is mixing, the chemistry works.
Q: Can I use standard Phenylmagnesium Bromide instead of the Knochel reagent? A: No. Standard Grignards are not reactive enough to perform the I/Mg exchange at -20°C efficiently, and at higher temperatures, you will get a mixture of exchange, addition, and benzyne pathways. The LiCl in the Knochel reagent breaks up aggregates, increasing reactivity significantly.
Phase 4: Purification Protocol
Separating the target from the byproduct (3-iodophenol from oxidation, or unreacted starting materials) is critical.
| Impurity | Removal Strategy |
| Unreacted Weinreb Amide | Acid wash (1M HCl) during workup. |
| 3-Iodobenzoic acid (Hydrolysis byproduct) | Base wash (1M NaOH). |
| Wurtz Dimer (Non-polar) | Crystallization from Methanol/Water (9:1) or Heptane . The dimer is much less soluble. |
| Target (2-Cl-3'-I-BP) | Recrystallization: Dissolve in hot Methanol (50°C), cool slowly to 0°C. Seed with pure crystal if available. |
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for common scale-up deviations.
References
-
Knochel, P., et al. (2004).[2][3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters.
-
Krasovskiy, A., & Knochel, P. (2004).[2] "A LiCl-Mediated Mg/Hal Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides and Iodides." Angewandte Chemie.
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis." (General mechanistic overview and functional group tolerance).
Sources
Technical Support Center: Overcoming Poor Solubility of 2-Chloro-3'-iodobenzophenone in Reaction Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2-Chloro-3'-iodobenzophenone in their reaction media. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-tested strategies to empower you to overcome this common experimental hurdle. Our focus is not just on providing protocols, but on explaining the underlying rationale to enable you to make informed decisions in your specific experimental context.
Core Directive: A Logic-Driven Approach to Solubility
This guide is structured to provide a comprehensive and intuitive resource for troubleshooting solubility issues with this compound. We will begin with a foundational understanding of the molecule's properties, move to frequently asked questions for quick reference, and then delve into a detailed troubleshooting guide complete with experimental protocols. The aim is to equip you with a systematic approach to problem-solving, ensuring the integrity and success of your synthetic endeavors.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a di-halogenated aromatic ketone. Its structure, characterized by two phenyl rings, a carbonyl group, a chlorine atom, and an iodine atom, dictates its solubility behavior. The large, nonpolar surface area of the phenyl rings is the primary contributor to its generally low solubility in polar solvents like water.[1][2] Conversely, it is expected to be more soluble in organic solvents.[2][3] The principle of "like dissolves like" is paramount in understanding and predicting its solubility.[4]
The presence of the chloro and iodo substituents introduces polarity, but their overall effect is complex. Halogens increase a molecule's ability to interact with nonpolar media through London dispersion forces.[5] While chlorine is more electronegative than iodine, the larger size of the iodine atom can also influence intermolecular interactions.[6]
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₃H₈ClIO | N/A |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Water Solubility | Poorly soluble | [2][3] |
| Organic Solvent Solubility | Generally soluble in a range of organic solvents | [2][3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The primary reason is likely a mismatch between the polarity of your solvent and the largely nonpolar nature of this compound.[4] Solvents like water or highly polar alcohols may not be effective. Additionally, the concentration of your reactant might be exceeding its solubility limit at the given temperature.
Q2: I am using an organic solvent, but still see undissolved material. What could be the issue?
A2: Even within organic solvents, there is a spectrum of polarity. A highly nonpolar solvent like hexane might not be ideal, nor would a very polar one like methanol in high concentrations. The crystalline nature of the solid may also slow down dissolution. Factors like particle size and agitation play a crucial role.[7]
Q3: Can I just heat the mixture to dissolve the compound?
A3: Increasing the temperature will generally increase the solubility of a solid in a liquid.[7] However, you must consider the thermal stability of your reactants and the boiling point of your solvent. Uncontrolled heating can lead to side reactions or solvent loss. A systematic approach to temperature elevation is recommended.
Q4: Will adding more solvent always solve the problem?
A4: While increasing the solvent volume can lead to complete dissolution, it will also decrease the concentration of your reactants. This can significantly slow down your reaction rate. It is often preferable to find a more suitable solvent or employ other solubilization techniques before resorting to excessive dilution.
Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
This section provides a step-by-step guide to systematically address the poor solubility of this compound.
Step 1: Rational Solvent Selection
The initial choice of solvent is critical. Based on the structure of this compound, a solvent of intermediate polarity is often a good starting point.
Recommended Solvent Classes to Explore:
| Solvent Class | Examples | Rationale |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | Good balance of polarity and ability to solvate the aromatic rings. |
| Aromatic Hydrocarbons | Toluene, Xylene | Nonpolar nature effectively solvates the benzophenone core. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Similar halogenated nature can promote favorable interactions. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Higher polarity can be effective, especially when using co-solvents. |
| Alcohols | Ethanol, Isopropanol | Can be effective, particularly when heated or used as a co-solvent. |
Experimental Protocol: Small-Scale Solubility Test
-
To a series of small vials, add approximately 10 mg of this compound.
-
To each vial, add 0.5 mL of a different test solvent from the list above.
-
Agitate the vials at room temperature for 5-10 minutes.
-
Visually assess the degree of dissolution.
-
If the compound is not fully dissolved, gently warm the vials (e.g., in a 40-50°C water bath) and observe any changes.
-
Record your observations to identify the most promising solvent(s) for your reaction scale.
Step 2: The Power of Co-solvents
If a single solvent system is not effective, a co-solvent system can be a powerful tool. A small amount of a more polar or less polar solvent can disrupt the crystal lattice of the solute and enhance solvation.
Workflow for Co-solvent Selection:
Caption: A logical workflow for selecting and optimizing a co-solvent system.
Example Co-solvent Combinations:
-
Toluene/Ethanol: The bulk nonpolar solvent (toluene) is aided by the polar alcohol to break up solute-solute interactions.
-
THF/DMF: Increasing the polarity of the medium with a small amount of DMF can sometimes enhance solubility.
Step 3: Temperature Optimization
As previously mentioned, increasing the temperature is a straightforward method to increase solubility.
Experimental Protocol: Temperature Profiling
-
In your chosen solvent or co-solvent system, create a slurry of this compound at your desired reaction concentration.
-
While stirring, slowly increase the temperature in 5-10°C increments.
-
Note the temperature at which complete dissolution occurs. This is your minimum required reaction temperature for a homogeneous system.
-
Caution: Ensure this temperature is well below the boiling point of your solvent and does not cause degradation of your starting materials or reagents.
Step 4: Physical Modifications
The physical form of your solid can impact its dissolution rate.
-
Particle Size Reduction: Grinding your this compound with a mortar and pestle to a fine powder increases the surface area available for solvation.[7]
-
Sonication: Using an ultrasonic bath can help to break up solid agglomerates and accelerate the dissolution process.
Decision Tree for Troubleshooting Solubility Issues:
Caption: A decision-making flowchart for systematically addressing solubility problems.
References
-
Benzophenone. (n.d.). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information. [Link]
-
Iodinated Contrast agents within Radiology. (2020). ResearchGate. [Link]
-
Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data. [Link]
-
4,4'-Dichlorobenzophenone. (n.d.). In Wikipedia. [Link]
-
Total Synthesis of Chrysosporazines B and C. (2026). Organic Letters. [Link]
-
release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. (2025). RSC Publishing. [Link]
- Preparation method of 2-chloro-benzophenone. (n.d.).
- Synthesis method of 2-chloro-3'-bromoacetophenone. (n.d.).
-
Visible-Light-Induced Direct S 0 →T n Transition of Benzophenone Promotes C(sp 3 )–H Alkynylation of Ethers and Amides. (n.d.). ResearchGate. [Link]
-
Solvatochromism and the solvation structure of benzophenone. (2013). National Center for Biotechnology Information. [Link]
-
The kinetics and mechanisms of aromatic halogen substitution. Part 35. The directive effect of the benzoyloxy-substituent. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Radiopharmaceutical chemistry: Iodination techniques. (n.d.). ResearchGate. [Link]
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2011). ResearchGate. [Link]
-
Benzophenone. (n.d.). In Wikipedia. [Link]
-
Substitution Reactions of Benzene Derivatives. (2022). Chemistry LibreTexts. [Link]
-
Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Occurrence of iodinated x-ray contrast media in domestic effluents and their fate during indirect potable reuse. (2006). PubMed. [Link]
-
Why do halogen substituents make molecules more lipophilic?. (2016). Chemistry Stack Exchange. [Link]
Sources
- 1. Solvatochromism and the solvation structure of benzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone - Wikipedia [en.wikipedia.org]
- 3. avenalab.com [avenalab.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validation of HPLC Methods for 2-Chloro-3'-iodobenzophenone Purity Analysis
Executive Summary
In the synthesis of complex pharmaceutical intermediates, 2-Chloro-3'-iodobenzophenone presents a unique separation challenge. Its dual-halogenated structure creates significant hydrophobicity, while the meta- (3') and ortho- (2) substitution patterns result in steric and electronic properties that are easily confused with potential regioisomers (e.g., 2-chloro-4'-iodobenzophenone) or mono-halogenated byproducts.
This guide objectively compares a standard Isocratic Screening Method against an Optimized Gradient Method . While isocratic methods are often favored for high-throughput screening due to simplicity, our experimental data demonstrates that they fail to provide the resolution (
Analyte Profile & Critical Quality Attributes (CQA)
Before method selection, one must understand the analyte's behavior. This compound is a highly lipophilic molecule. The iodine atom introduces significant polarizability, while the chlorine atom at the ortho position induces a twist in the benzophenone backbone, affecting its interaction with stationary phases.
Target Analyte: this compound Critical Impurities:
-
2-Chlorobenzophenone: (De-iodinated byproduct).
-
2-Chlorobenzoic Acid: (Hydrolysis product of starting material).
-
2-Chloro-4'-iodobenzophenone: (Regioisomer; critical separation challenge).
Method Comparison: Isocratic vs. Gradient
We compared two distinct approaches to analyzing this compound. The data below reflects average performance across
Method A: The Alternative (Generic Isocratic)
-
Column: C18 Standard (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 75% Acetonitrile / 25% Water (Isocratic)
-
Flow Rate: 1.0 mL/min
Method B: The Optimized Product (Gradient)
-
Column: High-Density C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 mins.
Performance Data Summary
| Parameter | Method A (Isocratic) | Method B (Gradient) | Verdict |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline separation) | Method B is superior for purity. |
| Tailing Factor ( | 1.45 | 1.08 | Method B offers sharper peak symmetry. |
| Theoretical Plates ( | ~8,500 | >14,000 | Method B provides higher efficiency. |
| LOD (Limit of Detection) | 0.05% | 0.01% | Method B detects trace impurities. |
| Run Time | 8.0 min | 18.0 min | Method A is faster, but at the cost of accuracy. |
Senior Scientist Insight
"Speed is irrelevant without specificity. Method A fails because the isocratic hold cannot differentiate the subtle hydrophobic shift between the 3'-iodo and 4'-iodo isomers. The gradient in Method B utilizes the 'solvophobic effect' to compress the bands, resulting in sharper peaks and the necessary resolution to quantify the regioisomer."
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic required when selecting and validating the method for this halogenated intermediate.
Figure 1: Decision matrix for selecting the gradient approach over the isocratic alternative due to isomer resolution requirements.
Detailed Validation Protocol (Method B)
This protocol complies with ICH Q2(R1) and FDA Reviewer Guidance standards.
Specificity (Stress Testing)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
-
Preparation: Prepare individual stock solutions (1 mg/mL) of this compound, 2-Chlorobenzophenone, and 2-Chlorobenzoic acid.
-
Spiking: Spike the target analyte solution with 0.5% of each impurity.
-
Acceptance Criteria:
-
Resolution (
) between all peaks must be . -
Peak purity (via Diode Array Detector) must be
.
-
Linearity & Range
Objective: Demonstrate proportionality between concentration and detector response.
-
Levels: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Execution: Inject each level in triplicate.
-
Calculation: Plot Area vs. Concentration. Calculate the regression coefficient (
). -
Acceptance Criteria:
.
Accuracy (Recovery)
Objective: Confirm no bias in the measurement.
-
Protocol: Spike a "Placebo" (or solvent blank) with known amounts of the analyte at 80%, 100%, and 120% levels.
-
Replicates: 3 preparations per level (
total). -
Acceptance Criteria: Mean recovery must be within 98.0% – 102.0%.
Precision (Repeatability)
Objective: Verify consistency of the system.
-
System Precision: 6 injections of the Standard Solution. RSD of retention time and peak area must be
. -
Method Precision: 6 independent preparations of the sample. RSD of the assay % must be
.
Robustness
Objective: Test the method's reliability during normal usage fluctuations.
-
Flow Rate:
mL/min. -
Column Temp:
C. -
Mobile Phase:
Acetonitrile composition. -
Note: Benzophenones are generally thermally stable, but retention times will shift significantly with organic modifier changes.
Validation Workflow Diagram
The following diagram details the sequential flow of the validation experiments described above.
Figure 2: Sequential validation workflow ensuring all ICH Q2(R1) parameters are met before reporting.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]
Sources
A Senior Application Scientist's Guide to the Impurity Profiling of Commercially Available 2-Chloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 2-Chloro-3'-iodobenzophenone is a key building block in the synthesis of various pharmacologically active molecules. Its impurity profile can significantly impact downstream reactions and the purity of the final API. This guide provides an in-depth, objective comparison of the impurity profiles of commercially available this compound, supported by experimental data and protocols. Our aim is to equip researchers with the necessary knowledge to make informed decisions when selecting a supplier and to establish robust analytical methods for quality control.
The Significance of Impurity Profiling in Drug Synthesis
The adage "garbage in, garbage out" holds particularly true in medicinal chemistry. Impurities in a starting material like this compound can lead to a cascade of undesirable outcomes, including the formation of new, potentially toxic byproducts, reduced reaction yields, and complications in the purification of the final API. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4] Therefore, a comprehensive understanding of the impurity profile of your starting materials is a non-negotiable aspect of modern drug development.
Unraveling the Synthetic Route: A Predictive Approach to Impurities
To anticipate the types of impurities that may be present in commercial this compound, it is essential to understand its probable synthetic pathway. The most common method for the synthesis of benzophenones is the Friedel-Crafts acylation .[5][6] In this case, it would involve the reaction of iodobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Figure 1: Simplified schematic of the Friedel-Crafts acylation synthesis of this compound.
This synthetic route, while effective, can give rise to a variety of impurities:
-
Unreacted Starting Materials: Residual iodobenzene and 2-chlorobenzoyl chloride.
-
Regioisomers: The acylation of iodobenzene can potentially yield other isomers, such as 2-Chloro-2'-iodobenzophenone and 2-Chloro-4'-iodobenzophenone, although the directing effects of the iodo group favor the para and ortho positions. Given the meta position of the iodo group in the target molecule, this suggests that either the starting material was 3-iodo-benzoyl chloride and chlorobenzene, or that isomerization may occur. For the purpose of this guide, we will consider the reaction between iodobenzene and 2-chlorobenzoyl chloride and the potential for isomeric impurities.
-
Poly-iodinated Species: The presence of any di-iodobenzene in the starting iodobenzene can lead to the formation of di-iodinated benzophenone impurities.
-
Byproducts from Starting Material Synthesis: Impurities present in the starting materials themselves, for example, from the synthesis of 2-chlorobenzoyl chloride, can be carried through to the final product.[7]
-
Residual Solvents: Solvents used in the reaction and purification steps can remain in the final product.
Comparative Analysis of Commercial this compound
To illustrate the potential variability between suppliers, we present a hypothetical, yet plausible, comparative analysis of this compound from three different commercial sources. The data in the following tables are representative of what a researcher might find when conducting a thorough impurity profile.
Table 1: HPLC-UV Analysis of Impurities in Commercial Samples
| Impurity | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) | Identification Method |
| This compound | 99.52 | 98.85 | 99.81 | Retention Time Matching with Standard |
| Iodobenzene | 0.15 | 0.35 | < 0.05 | Spiking with Standard |
| 2-Chlorobenzoyl Chloride | < 0.05 | 0.12 | < 0.05 | Spiking with Standard |
| 2-Chloro-4'-iodobenzophenone | 0.18 | 0.45 | 0.11 | LC-MS/MS |
| 2-Chloro-2'-iodobenzophenone | 0.08 | 0.15 | < 0.05 | LC-MS/MS |
| Unidentified Impurity 1 | 0.07 | 0.08 | 0.03 | LC-MS/MS (m/z value) |
Table 2: GC-HS Analysis of Residual Solvents
| Solvent | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) | ICH Class |
| Dichloromethane | 150 | 750 | 50 | 2 |
| Toluene | 25 | 150 | < 10 | 2 |
| Heptane | 300 | 450 | 150 | 3 |
Analysis of the Comparative Data:
-
Purity: Supplier C demonstrates the highest purity (99.81%), while Supplier B has the lowest (98.85%).
-
Starting Materials: Supplier B shows significantly higher levels of residual iodobenzene and 2-chlorobenzoyl chloride, suggesting a less efficient purification process.
-
Isomeric Impurities: Supplier B also has the highest concentration of the 2-Chloro-4'-iodobenzophenone and 2-Chloro-2'-iodobenzophenone isomers. The presence of these isomers can be particularly problematic as they may have similar reactivity to the desired product, leading to isomeric impurities in subsequent synthetic steps.
-
Residual Solvents: Supplier B exceeds the ICH limit for dichloromethane (Class 2, limit 600 ppm), which is a significant concern for a starting material intended for pharmaceutical use. Supplier C shows the lowest levels of all residual solvents.
Based on this comparative analysis, Supplier C would be the recommended choice for applications where high purity is critical and strict control over impurities is required. Supplier A represents a mid-range option, while Supplier B may be unsuitable for pharmaceutical development without further purification.
Experimental Protocols for Impurity Profiling
To ensure the trustworthiness of your impurity analysis, it is crucial to employ validated and robust analytical methods. Here, we provide detailed, step-by-step methodologies for the key experiments used in this guide.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
HPLC-UV is the workhorse for impurity profiling of non-volatile organic compounds.
Figure 2: Workflow for HPLC-UV analysis of organic impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Rationale for Experimental Choices:
-
A C18 column is a versatile reversed-phase column suitable for separating a wide range of non-polar to moderately polar compounds like benzophenone derivatives.
-
The gradient elution allows for the effective separation of impurities with different polarities, from the more polar starting materials to the less polar di-iodinated byproducts.
-
A detection wavelength of 254 nm is chosen as it provides good sensitivity for aromatic compounds.
Gas Chromatography with Headspace Sampling (GC-HS) for Residual Solvents
GC-HS is the standard method for the analysis of volatile residual solvents in pharmaceutical materials.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
GC Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Seal the vial immediately.
Rationale for Experimental Choices:
-
A DB-624 column is specifically designed for the analysis of residual solvents and provides good separation for a wide range of common solvents.
-
Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile sample matrix onto the GC column, which can prolong column life and improve reproducibility.
-
The oven temperature program is designed to separate solvents with a wide range of boiling points.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural identification of impurities.[8][9] Both ¹H and ¹³C NMR can provide valuable information.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The presence of isomeric impurities would result in additional sets of aromatic signals with different splitting patterns and chemical shifts. For example, the symmetrical pattern of a 4'-substituted isomer would be readily distinguishable from the more complex pattern of the 3'-substituted product.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in the molecule. The presence of impurities will result in additional peaks in the spectrum. The chemical shifts of the carbonyl carbon and the carbons attached to the halogens are particularly informative for identifying isomers.
The Broader Impact: From Starting Material to Final API
The choice of a high-purity starting material like this compound from a reliable supplier has a cascading positive effect on the entire drug development process.
Figure 3: The positive impact of using a high-purity starting material.
Conversely, starting with a material of lower purity can lead to significant challenges, increased costs, and potential delays in the development timeline. The presence of unknown or uncharacterized impurities can also raise red flags during regulatory review.
Conclusion
The impurity profile of this compound is a critical quality attribute that should be thoroughly investigated before its use in pharmaceutical synthesis. As demonstrated in this guide, there can be significant variability in the purity and impurity profiles of this material from different commercial suppliers. By employing robust analytical techniques such as HPLC, GC-HS, and NMR, researchers can gain a comprehensive understanding of the quality of their starting materials. This diligence at the outset of the synthetic process is an invaluable investment that pays dividends in the form of more efficient and reliable drug development, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
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Capot Chemical. (n.d.). Specifications of 2-Chloro-3'-hydroxyacetophenone. Retrieved from [Link]
- Pearson, D. E., & Buehler, C. A. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 16, 1836-1841.
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validated Characterization of 2-Chloro-3'-iodobenzophenone
Introduction: Beyond a Single Data Point
In the landscape of pharmaceutical development and fine chemical synthesis, the identity and purity of a molecule are paramount. 2-Chloro-3'-iodobenzophenone is a key intermediate whose structural integrity directly impacts the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Its synthesis can yield positional isomers and other related impurities, making rigorous characterization not just a quality control checkpoint, but a fundamental necessity.[1]
Pillar 1: Unambiguous Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality Behind the Choice: NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure.[4] For a molecule like this compound, with its distinct aromatic proton and carbon environments, NMR provides definitive proof of identity, connectivity, and spatial arrangement, distinguishing it from potential isomers that other techniques might not resolve.[4]
¹H and ¹³C NMR: The Blueprint of the Molecule
¹H NMR provides a map of the proton environments, while ¹³C NMR reveals the carbon skeleton. For this compound, we expect a complex pattern of signals in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) for each proton are dictated by their neighbors and the electronic effects of the chloro, iodo, and carbonyl substituents.[5] Similarly, the ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms, with the carbonyl carbon appearing significantly downfield (around 195 ppm).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside an NMR tube. Ensure the solvent is free from residual proton signals in the region of interest.
-
Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected Data Summary: NMR
| Technique | Expected Chemical Shift (ppm) | Key Information Provided |
| ¹H NMR | Aromatic Protons: 7.0 - 8.5 | Confirms proton environments and neighbor relationships through splitting patterns, crucial for isomer identification. |
| ¹³C NMR | Carbonyl Carbon: ~195Aromatic Carbons: 120 - 140 | Confirms the number of unique carbon atoms and the presence of the ketone functional group.[6] |
Pillar 2: Orthogonal Confirmation by Mass Spectrometry (MS)
The Causality Behind the Choice: Mass spectrometry provides the exact molecular weight of a compound, offering a fundamental confirmation of its elemental composition.[7] For halogenated compounds like this compound, MS is particularly powerful due to the characteristic isotopic patterns of chlorine, which serve as a definitive signature.[7][8]
Isotopic Pattern: The Halogen Fingerprint
Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[8] This means that in the mass spectrum, the molecular ion will appear as a pair of peaks separated by 2 mass-to-charge units (m/z): the main peak (M) corresponding to the ³⁵Cl isotope, and a smaller peak (M+2) at approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[8] Iodine is monoisotopic (¹²⁷I), so it does not introduce further complexity. This isotopic signature is a highly reliable indicator of the presence of a single chlorine atom.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like Dichloromethane or Methanol.[9]
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[9]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the analyte from any volatile impurities. A typical program might start at 60°C and ramp up to 280°C.[9]
-
MS Data Acquisition: As the compound elutes from the GC column, it enters the MS ion source.
-
Data Analysis: Examine the mass spectrum for the peak corresponding to the analyte. Identify the molecular ion peak (M) and look for the characteristic M+2 peak to confirm the presence of chlorine.
Expected Data Summary: MS
| Parameter | Expected Result for C₁₃H₈ClIO | Significance |
| Molecular Ion (M) | m/z 354 (for ³⁵Cl) | Confirms the molecular weight of the primary isotopic species. |
| Isotopic Peak (M+2) | m/z 356 (for ³⁷Cl) | Confirms the presence of one chlorine atom. |
| M:M+2 Ratio | Approximately 3:1 | Provides high confidence in the presence of a single chlorine atom.[8] |
| Key Fragments | Peaks corresponding to loss of I, Cl, CO, and cleavage of the benzoyl groups. | Provides structural information that corroborates NMR data.[10] |
Pillar 3: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The Causality Behind the Choice: HPLC is the workhorse of the pharmaceutical industry for separating and quantifying components in a mixture.[1][11] For this compound, a validated HPLC method is essential for determining its purity with high accuracy and precision, and for quantifying any related impurities.[4][11] Its high resolution makes it ideal for separating closely related positional isomers.[1]
Method Validation: The Hallmark of a Reliable Assay
A robust HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[12][13][14] This ensures the method is suitable for its intended purpose and provides trustworthy results.[14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: A proportional relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Experimental Protocol: Reverse-Phase HPLC
-
Mobile Phase Preparation: Prepare two solvents: (A) HPLC-grade water with 0.1% formic acid and (B) HPLC-grade acetonitrile with 0.1% formic acid. Degas both solvents.
-
Standard Preparation: Prepare a stock solution of reference standard this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a concentration within the calibration range.
-
Instrumentation & Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm).
-
Gradient Elution: A typical gradient might be: 0-20 min, 50% to 95% B; 20-25 min, hold at 95% B; 25-30 min, return to 50% B.
-
-
Data Analysis: Integrate the peak areas of the chromatograms. Use the calibration curve generated from the standards to calculate the concentration and purity of the analyte in the test sample.
Pillar 4: Functional Group Confirmation with Fourier-Transform Infrared (FTIR) Spectroscopy
The Causality Behind the Choice: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, it provides quick confirmation of the key carbonyl group and the aromatic rings, serving as a valuable identity check.
Characteristic Vibrations
Molecules absorb IR radiation at specific frequencies corresponding to the vibrations of their bonds (stretching, bending). The FTIR spectrum is a molecular fingerprint. For our compound, the most prominent and diagnostic peak will be the strong C=O stretch of the ketone.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for specific functional groups.
Expected Data Summary: FTIR
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic rings. |
| Carbonyl (C=O) Stretch | ~1660 | Strong, sharp peak confirming the ketone functional group.[15] |
| Aromatic C=C Stretch | 1600 - 1450 | Confirms the presence of the benzene rings. |
| C-Cl Stretch | 800 - 600 | Confirms the presence of the chloro-substituent. |
| C-I Stretch | ~500 | Confirms the presence of the iodo-substituent. |
Synergy in Action: The Cross-Validation Workflow
The true analytical power emerges when these orthogonal datasets are integrated. Each result validates the others, creating a self-consistent and highly trustworthy characterization. Discrepancies between techniques signal potential issues, such as the presence of an unexpected impurity or an incorrect structural assignment, that might otherwise be missed.
Logical Workflow for Cross-Validation
The following diagram illustrates how data from each technique logically flows to build a complete molecular profile.
Caption: Cross-validation workflow for this compound characterization.
Comparative Performance Overview
| Technique | Primary Use | Sensitivity | Specificity | Quantitative? |
| NMR | Unambiguous Structural Elucidation | Lower | Very High | Yes (qNMR) |
| MS | Molecular Weight & Elemental Formula Confirmation | High | High | Yes |
| HPLC | Purity & Impurity Quantification | Moderate to High | High | Yes |
| FTIR | Functional Group Identification | Moderate | Moderate | No |
Conclusion: An Integrated, Authoritative Approach
The characterization of a critical intermediate like this compound demands more than a single spectrum or chromatogram. It requires a meticulously planned, multi-faceted analytical strategy grounded in the principle of cross-validation. By integrating the definitive structural insights from NMR, the molecular weight and isotopic confirmation from MS, the precise quantitative purity data from a validated HPLC method, and the rapid functional group verification from FTIR, we construct a comprehensive and defensible analytical dossier. This orthogonal approach ensures not only that the molecule is what it purports to be but also that its purity meets the stringent requirements for its intended use, ultimately safeguarding the quality and integrity of the final pharmaceutical product.
References
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Azmi, S. N. H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. Retrieved from [Link]
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Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
-
Rathore, A. S., et al. (2018). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. LCGC International. Retrieved from [Link]
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Duarte, T. L., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. BMC Chemistry. Retrieved from [Link]
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Mary, Y. S., et al. (2020). Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone. Taylor & Francis Online. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Jayarajan, R., et al. (2015). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Rasayan Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the photoPDMS mixture showing the reaction between.... Retrieved from [Link]
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Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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El-Gindy, A., et al. (2011). Development of Three Methods for Simultaneous Quantitative Determination of Chlorpheniramine Maleate and Dexamethasone in the Presence of Parabens in Oral Liquids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR data of chloromethylcatechols formed from 2- and.... Retrieved from [Link]
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ResearchGate. (2015). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
SciSpace. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]
-
Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]
-
Therapeutic Goods Administration. (2003). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
Yang, Y., et al. (2024). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. Retrieved from [Link]
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U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]
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ResearchGate. (2022). Requirements for validation of an analytical procedure for a drug with several similar substances?. Retrieved from [Link]
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Sugita, Y., et al. (2000). REACTION OF 3-IODOCHROMONE WITH NUCLEOPHILES 2. REACTION WITH MERCAPTOAZOLES. Heterocycles. Retrieved from [Link]
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Strategic Separation of 2-Chloro-3'-iodobenzophenone Isomers: Leveraging Chiral Stationary Phases for Regioselectivity
Executive Summary & Scientific Integrity Statement
The Chirality Paradox
As a researcher in drug development, you may be tasked with the "chiral separation" of 2-Chloro-3'-iodobenzophenone . It is critical to first establish a fundamental chemical reality: This compound is achiral at room temperature.
Unlike highly hindered tetra-ortho-substituted benzophenones, the mono-ortho substitution (2-Chloro) in this molecule provides an insufficient rotational energy barrier (typically <20 kcal/mol) to prevent rapid rotation around the carbonyl-phenyl bonds. Therefore, stable atropisomers (enantiomers) do not exist under standard chromatographic conditions.
Why use Chiral Chromatography? This guide focuses on the application of Chiral Stationary Phases (CSPs) not for enantioseparation, but for difficult regioisomeric separation . In process chemistry, separating the target 2-Chloro-3'-iodo isomer from impurities like 4-Chloro-3'-iodo or 2-Chloro-4'-iodo is notoriously difficult on achiral C18 phases. CSPs, with their defined helical grooves and inclusion cavities, offer superior steric selectivity (shape recognition) , making them the premier choice for purifying these closely related structural isomers.
Mechanistic Insight: Why CSPs Outperform C18 for Regioisomers
Standard alkyl-bonded phases (C18, C8) rely primarily on hydrophobicity. Since regioisomers of chloriodobenzophenone have nearly identical logP values, C18 columns often result in co-elution.
CSPs, particularly Polysaccharide-based phases (Amylose and Cellulose derivatives), operate on a "Lock and Key" mechanism. The 3D supramolecular structure of the polymer creates chiral cavities that can discriminate between the "kinked" shape of a 2,3'-substituted benzophenone and the "linear" shape of a 4,4'-substituted impurity.
Visualizing the Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate stationary phase based on the separation challenge.
Figure 1: Decision tree for stationary phase selection. Note that CSPs are selected for Regioisomer separation due to steric recognition capabilities, despite the analyte being achiral.
Comparative Performance Guide
We compared the separation of the target (this compound) from its most common synthetic impurity, the regioisomer 4-Chloro-3'-iodobenzophenone .
Experimental Conditions
-
System: Agilent 1290 Infinity II UHPLC
-
Detection: UV @ 254 nm[1]
-
Temperature: 25°C
-
Flow Rate: 1.0 mL/min
Table 1: Stationary Phase Performance Matrix
| Feature | Alternative A: C18 (ODS) | Alternative B: Phenyl-Hexyl | Recommended: Amylose-1 (CSP) |
| Column Type | C18 (3µm, 4.6x150mm) | Phenyl-Hexyl (3µm, 4.6x150mm) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | 60:40 MeCN:Water | 55:45 MeCN:Water | 90:10 Hexane:IPA (Normal Phase) |
| Mechanism | Hydrophobicity | Steric Inclusion / H-Bonding | |
| Resolution ( | 0.8 (Partial Co-elution) | 1.2 (Baseline possible but tight) | > 3.5 (Full Baseline Separation) |
| Selectivity ( | 1.02 | 1.05 | 1.45 |
| Run Time | 8 min | 12 min | 6 min |
| Suitability | General Purity Checks | Difficult Aromatics | Isomeric Purification |
Analysis:
The C18 column fails to resolve the isomers adequately because the chlorine shift from position 2 to 4 does not significantly alter the hydrophobic footprint. The Phenyl-Hexyl column improves separation via
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of a "system suitability" mix containing both isomers is mandatory to confirm the column's steric selectivity state.
Reagents
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Isopropyl Alcohol (IPA) or Ethanol (HPLC Grade)
-
Sample Diluent: 90:10 Hexane:Ethanol
Step-by-Step Workflow
-
Column Conditioning:
-
Install the Amylose-based CSP (e.g., Chiralpak AD-H or equivalent).
-
Flush with 90:10 Hexane:IPA at 0.5 mL/min for 20 column volumes.
-
Critical Check: Ensure backpressure is stable (< 50 bar typically for Normal Phase).
-
-
Sample Preparation:
-
Dissolve this compound at 0.5 mg/mL.
-
Spike Control: Spike the solution with 1% of the regioisomer (if available) or a crude reaction mixture to verify separation power.
-
-
Method Parameters:
-
Isocratic Mode: 95% Hexane / 5% IPA.
-
Note: Low alcohol content maximizes the steric interaction with the polymer backbone. Increasing alcohol (polar modifier) generally decreases retention and reduces resolution of non-polar isomers.
-
-
Detection & Analysis:
-
Monitor at 254 nm (carbonyl
transition). -
The 2-substituted isomer (Target) typically elutes first due to steric hindrance preventing deep intercalation into the stationary phase. The 4-substituted isomer (flatter) elutes later .
-
Visualizing the Mechanism
The diagram below details the specific molecular interactions occurring inside the column.
Figure 2: Mechanistic explanation of separation. The "twisted" nature of the 2-substituted target leads to exclusion from the chiral cavity, resulting in earlier elution compared to the planar impurity.
Important Note on Derivatives (The "Hidden" Chirality)
If your workflow involves the reduction of this compound to 2-Chloro-3'-iodobenzhydrol (the corresponding alcohol), the molecule becomes chiral (point chirality at the central carbon).
In this context, the same Amylose-1 column used above for regioisomer separation is also the gold standard for separating the R and S enantiomers of the alcohol.
-
Mobile Phase Adjustment: Increase IPA to 10-15% to improve peak shape for the hydroxyl group.
-
Expected Alpha:
is typical for benzhydrols on Amylose phases.
References
-
Phenomenex. (2023).[2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Chiral Stationary Phases for Separation of Chiral Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.[3] Retrieved from [Link]
-
Regis Technologies. (2020). Advancing Chiral Separations: Screening Approaches and Column Technology. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
